S-acetyl-PEG4-NHBoc
Descripción
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Propiedades
Fórmula molecular |
C17H33NO7S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C17H33NO7S/c1-15(19)26-14-13-24-12-11-23-10-9-22-8-7-21-6-5-18-16(20)25-17(2,3)4/h5-14H2,1-4H3,(H,18,20) |
Clave InChI |
ICWKORBMGMWYBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
S-acetyl-PEG4-NHBoc: A Technical Guide to its Application in PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, yet often understated, role in dictating their efficacy. This technical guide provides an in-depth exploration of S-acetyl-PEG4-NHBoc, a commercially available polyethylene glycol (PEG)-based linker, and its strategic application in the synthesis and development of potent PROTACs. While specific quantitative degradation data for PROTACs utilizing this exact linker is not extensively documented in publicly available literature, this guide will present representative data for PROTACs with similar PEG4 linkers, alongside detailed experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.
Introduction to this compound
This compound is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class, designed for the synthesis of PROTACs.[1][2] Its structure incorporates key functional groups that facilitate the covalent attachment of two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.
The core components of this compound are:
-
A PEG4 Spacer: The tetra-polyethylene glycol chain imparts hydrophilicity to the resulting PROTAC molecule. This is a crucial feature, as it can enhance aqueous solubility and favorably modulate cell permeability, thereby improving the overall pharmacokinetic profile of the drug candidate.[3] The length of the PEG chain is also a critical parameter that influences the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]
-
A Boc-Protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise synthesis. This amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through amide bond formation.[5]
-
An S-acetyl Group: The thioacetate group serves as a masked thiol. It can be deprotected to a free thiol, which can then be used for various conjugation strategies, such as maleimide chemistry, to attach to the other binding partner.
The Role of this compound in PROTACs
The linker in a PROTAC is not merely a passive connector; it is a critical determinant of the molecule's biological activity. The choice of linker, including its length, composition, and attachment points, profoundly impacts the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
PEG-based linkers like this compound offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can counteract the often-hydrophobic character of the binding ligands, improving the overall solubility of the PROTAC in aqueous environments.
-
Modulated Cell Permeability: The physicochemical properties of the linker can influence how the PROTAC traverses the cell membrane to reach its intracellular target.
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG4 chain can provide the necessary spatial orientation for the two ligands to simultaneously bind their respective proteins, facilitating productive ternary complex formation.
Quantitative Data for PROTACs with PEG4 Linkers
While specific data for PROTACs synthesized using this compound is limited in the public domain, the following table presents representative quantitative data for a well-characterized BRD4-targeting PROTAC, MZ1, which features a PEG-based linker. This data illustrates the key parameters used to evaluate PROTAC efficacy.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL Ligand | PEG-based | ~10 | >90 | HeLa |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and evaluation of a PROTAC utilizing a PEG-based linker such as this compound.
General Synthesis of a PROTAC with an Amine-PEG-Boc Linker
This protocol describes a common synthetic route involving the deprotection of the Boc group and subsequent amide coupling.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA (e.g., 20% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-PEG4-S-acetyl TFA salt is often used directly in the next step without further purification.
Step 2: Amide Coupling to the First Ligand (e.g., POI Ligand with a Carboxylic Acid)
-
Dissolve the POI ligand-COOH (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Add a coupling agent, such as HATU (1.1 equivalents) or HBTU (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine-PEG4-S-acetyl linker (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker conjugate.
Step 3: Deprotection of the S-acetyl Group and Coupling to the Second Ligand
The S-acetyl group can be deprotected to a free thiol using various methods, such as treatment with a base (e.g., sodium hydroxide in methanol) or hydroxylamine. The resulting thiol can then be reacted with an E3 ligase ligand functionalized with a maleimide group, for example. The specific conditions will depend on the nature of the ligands.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
S-acetyl-PEG4-NHBoc: A Technical Guide for Researchers in Drug Development
For Immediate Release
This technical guide provides an in-depth overview of S-acetyl-PEG4-NHBoc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the compound's key chemical and physical properties, and provides detailed experimental protocols for its application in PROTAC synthesis.
Core Compound Data
This compound is a polyethylene glycol (PEG)-based linker molecule. The presence of a Boc-protected amine and a thioacetate group allows for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC molecule.
| Property | Value | Source |
| CAS Number | 1404111-70-1 | Internal Data |
| Molecular Weight | 395.51 g/mol | Internal Data |
| Molecular Formula | C17H33NO7S | Internal Data |
| LogP | 0.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Rotatable Bonds | 18 | [1] |
Experimental Protocols
The synthesis of a PROTAC using this compound involves a series of well-defined steps. The following protocols are generalized and may require optimization for specific ligands.
Step 1: Boc Deprotection of this compound
This initial step is crucial to unveil the primary amine, making it available for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.[1]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (S-acetyl-PEG4-amine) is often used in the next step without further purification.
Step 2: Amide Bond Formation with a Target Protein Ligand
This procedure couples the deprotected linker with a carboxylic acid group on the target protein ligand.
Materials:
-
S-acetyl-PEG4-amine (from Step 1)
-
Target protein ligand with a carboxylic acid moiety (Ligand-COOH)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
5% LiCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the S-acetyl-PEG4-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ligand-PEG4-S-acetyl.
Step 3: Thiol Deacetylation
The final step exposes the thiol group, which can then be conjugated to the E3 ligase ligand.
Materials:
-
Ligand-PEG4-S-acetyl (from Step 2)
-
Deacetylation Solution (e.g., 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5)
Procedure:
-
Dissolve the Ligand-PEG4-S-acetyl in a suitable buffer.
-
Add the Deacetylation Solution.
-
Incubate the reaction for 2 hours at room temperature.
-
The resulting molecule with a free thiol group is now ready for conjugation to an appropriate E3 ligase ligand.
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
References
The Strategic Importance of the Boc Protecting Group in S-acetyl-PEG4-NHBoc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemical utility of S-acetyl-PEG4-NHBoc, a heterobifunctional linker widely employed in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the Boc group's function within this molecule, detailing its strategic importance, deprotection protocols, and the subsequent reactivity of the unmasked amine.
Core Principles: Why the Boc Group is Essential
The Boc group is a widely utilized amine-protecting group in organic synthesis, valued for its stability and ease of selective removal under acidic conditions.[1] In the context of this compound, the Boc group temporarily masks the primary amine, preventing it from engaging in undesired side reactions during the synthesis, purification, and storage of the linker. This protection is crucial for directing the reactivity of the molecule towards its other functional end, the S-acetyl group, or for controlled, sequential conjugation strategies.
The stability of the Boc group to a wide range of non-acidic conditions, including basic hydrolysis and many nucleophiles, allows for chemical modifications on other parts of a molecule without affecting the protected amine.[1] This orthogonality is a cornerstone of modern synthetic chemistry, particularly in the multi-step synthesis of complex molecules like PROTACs, which require precise control over the sequence of bond formation.[2]
The Functional Anatomy of this compound
To fully appreciate the role of the Boc group, it is essential to understand the contribution of each component of the this compound molecule:
-
S-acetyl Group: This is a protected thiol group. The acetyl group provides stability, preventing the highly reactive free thiol from undergoing oxidation or other unwanted reactions.[3] It can be selectively deprotected under basic conditions to reveal a free sulfhydryl group, which is then available for conjugation, typically with maleimide-functionalized molecules.
-
PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the solubility of the molecule and the resulting conjugate in aqueous media. This is particularly important in drug development, as improved solubility can lead to better pharmacokinetic properties. The PEG linker also provides a defined spatial separation between the two conjugated entities, which can be critical for their biological function.
-
NHBoc Group: As discussed, the Boc-protected amine is the key to controlling the reactivity of this terminus of the linker. Its selective deprotection allows for the subsequent conjugation of a payload, a targeting ligand, or another molecular entity.
Quantitative Data Summary
While specific quantitative data for the deprotection and subsequent reactions of this compound are not extensively published in a consolidated form, the following table summarizes typical reaction parameters and expected outcomes based on analogous compounds and general principles of Boc deprotection.
| Parameter | Value/Range | Notes |
| Boc Deprotection | ||
| Reagent | Trifluoroacetic acid (TFA) | Most common and effective reagent. |
| Concentration | 20-50% in Dichloromethane (DCM) | Higher concentrations lead to faster reactions. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 30 minutes - 4 hours | Monitored by TLC or LC-MS for completion. |
| Expected Yield | >90% | Generally high for clean substrates. |
| S-acetyl Deprotection | ||
| Reagent | Hydroxylamine, NaOH, NaOMe | Basic conditions are required. |
| pH | > 8 | To facilitate hydrolysis of the thioester. |
| Expected Yield | 50-75% (NaOH/HCl), lower with hydroxylamine | Yields can vary depending on the substrate and conditions. |
| Amine Conjugation (post-Boc deprotection) | ||
| Coupling Reagents | EDC/NHS, HATU, PyBOP | For coupling with carboxylic acids. |
| pH | 7-9 | Optimal for NHS ester reactions with primary amines. |
| Molar Excess of Amine | 1.5 - 20-fold | Dependent on the scale and nature of the reactants. |
| Expected Yield | Moderate to Excellent | Highly dependent on the specific substrates and coupling agents used. |
Experimental Protocols
The following are detailed methodologies for the key transformations involving the Boc group in this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard and widely applicable method for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). The addition should be done carefully in a fume hood.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, S-acetyl-PEG4-amine, will be more polar than the starting material.
-
Once the reaction is complete (typically within 30-60 minutes), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For applications where the TFA salt of the amine is acceptable, the crude product can be used directly after drying.
-
For applications requiring the free amine, perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate it under reduced pressure to obtain the free S-acetyl-PEG4-amine.
Protocol 2: Conjugation of S-acetyl-PEG4-amine to a Carboxylic Acid
This protocol outlines the coupling of the deprotected amine with a carboxylic acid-containing molecule using EDC/NHS chemistry.
Materials:
-
S-acetyl-PEG4-amine (from Protocol 1)
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve the S-acetyl-PEG4-amine in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated carboxylic acid solution to the amine solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.
-
Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted starting materials and coupling reagents.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and workflows discussed in this guide.
References
A Technical Guide to S-acetyl-PEG4-NHBoc for Beginners in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[3][4]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their ability to improve solubility and cell permeability. This guide focuses on a specific bifunctional PEG linker, S-acetyl-PEG4-NHBoc, providing a comprehensive overview for researchers new to PROTAC synthesis.
Core Concepts: The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Understanding this compound
This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its name reveals its key functional components:
-
S-acetyl: A protected thiol group. The acetyl group prevents the highly reactive thiol from engaging in unwanted side reactions during synthesis.
-
PEG4: A polyethylene glycol chain with four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and cell permeability of the final PROTAC molecule.
-
NHBoc: A Boc-protected amine group. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, allowing for controlled, sequential coupling reactions.
| Property | Value |
| Molecular Formula | C12H25NO5S |
| Molecular Weight | 295.40 g/mol |
| Appearance | Liquid or Oil |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage | -20°C, sealed, away from moisture and light |
Data sourced from commercial suppliers.
Experimental Protocols: Synthesizing a PROTAC with this compound
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The following protocols outline the key steps.
Step 1: Amide Coupling of the E3 Ligase Ligand to the Linker
This step involves the reaction of the free amine on the PEG4 linker with a carboxylic acid on the E3 ligase ligand.
Materials:
-
S-acetyl-PEG4-amine (or its TFA salt)
-
E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of S-acetyl-PEG4-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.
Step 2: Deprotection of the S-acetyl Group
This step exposes the thiol group for subsequent conjugation to the protein of interest (POI) ligand.
Materials:
-
E3 ligase-linker intermediate from Step 1
-
Sodium hydroxide (NaOH) or Cysteamine
-
Methanol (MeOH)
-
Degassed phosphate buffer (pH 8)
Procedure (using Cysteamine):
-
Dissolve the E3 ligase-linker intermediate (1.0 eq) in a mixture of methanol and degassed phosphate buffer (pH 8).
-
Add cysteamine (2.0 eq).
-
Stir the reaction at room temperature, monitoring by LC-MS until the deprotection is complete (typically 30 minutes to a few hours).
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure to yield the deprotected thiol-linker-E3 ligase intermediate.
Step 3: Thiol-Ene "Click" Chemistry for POI Ligand Conjugation
The newly exposed thiol can be coupled to a POI ligand containing a suitable "ene" (alkene) functional group. This is a form of "click chemistry," known for its high efficiency and selectivity.
Materials:
-
Thiol-linker-E3 ligase intermediate from Step 2
-
POI ligand with an alkene functional group
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Anhydrous solvent (e.g., chloroform or toluene)
Procedure:
-
Dissolve the thiol-linker-E3 ligase intermediate (1.0 eq) and the alkene-functionalized POI ligand (1.1 eq) in an anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of AIBN.
-
Heat the reaction mixture (e.g., to 55-85°C) for 2-6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Quantitative Analysis of PROTAC Efficacy
The performance of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables provide a summary of representative data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Linker Composition on CRBN Degradation
| Linker Composition | Degradation in HEK293T cells | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | |
| Three PEG units | Weak degradation |
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Conclusion
This compound is a versatile and valuable tool for researchers entering the field of PROTAC synthesis. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the modular and efficient construction of PROTACs. By understanding the fundamental principles of PROTAC action and following established synthetic and analytical protocols, scientists can effectively utilize this linker to develop novel protein degraders for a wide range of therapeutic targets. The empirical testing of various linker lengths and compositions remains a critical aspect of optimizing PROTAC design for specific protein-E3 ligase pairs.
References
An In-Depth Technical Guide to Heterobifunctional Molecules and PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Molecules and the Dawn of Targeted Protein Degradation
Heterobifunctional molecules are a revolutionary class of chemical entities engineered to bring two distinct proteins into close proximity, thereby inducing a specific biological outcome.[1] This concept has gained significant traction in drug discovery, most notably through the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[2][3]
Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven, catalytic mechanism.[4] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations. This groundbreaking approach has the potential to target proteins previously considered "undruggable" by conventional methods.
A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to initiate another cycle of degradation.
The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's overall success. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, and consequently, the efficiency and selectivity of protein degradation. This guide provides a comprehensive overview of heterobifunctional molecules, with a particular focus on the design, function, and optimization of PROTAC linkers.
Data Presentation: The Critical Role of the Linker in PROTAC Efficacy
The linker is not a passive component; it actively contributes to the formation of a productive ternary complex. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| Caption: Impact of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1). |
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | |
| PEG | 16 | More Potent | |
| Caption: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα). |
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | PROTAC A | Moderate | |
| Rigid (Piperazine) | PROTAC B | High | |
| Caption: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation. |
| Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Potent | |
| PEG | Weak | |
| Caption: Impact of Linker Composition on CRBN Degradation. |
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation of the target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Ubiquitin-Proteasome System (UPS) Signaling Pathway
This diagram details the enzymatic cascade of the Ubiquitin-Proteasome System, which is harnessed by PROTACs.
Caption: The enzymatic cascade of the Ubiquitin-Proteasome System.
PROTAC Design and Optimization Workflow
The development of a potent and selective PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation.
Caption: Iterative workflow for PROTAC design and optimization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of PROTACs.
Protocol 1: Ternary Complex Formation Analysis by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate the cooperativity factor (α).
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
Isothermal Titration Calorimeter
-
Dialysis buffer
Procedure:
-
Buffer Matching: Ensure all proteins and the PROTAC are in the same, precisely matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 fold higher concentration). Perform the titration.
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 fold higher concentration). Perform the titration.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) pre-saturated with an excess of the target protein.
-
Fill the injection syringe with the PROTAC solution (10-20 fold higher concentration).
-
Perform the titration.
-
-
Data Analysis:
-
Analyze the data from the binary titrations using a one-site binding model to determine the dissociation constants (KD) for the PROTAC binding to the E3 ligase (KD_E3) and the target protein (KD_POI).
-
Analyze the data from the ternary titration to determine the apparent KD for the PROTAC binding to the pre-formed binary complex (KD_app).
-
Calculate the cooperativity factor (α) using the formula: α = KD_E3 / KD_app. An α value greater than 1 indicates positive cooperativity, less than 1 indicates negative cooperativity, and equal to 1 indicates no cooperativity.
-
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.
-
Alternatively, probe with an anti-ubiquitin antibody.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Protocol 3: PROTAC-Mediated Protein Degradation by Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and to determine the DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 4: Live-Cell Ternary Complex Formation using NanoBRET™ Assay
Objective: To detect and quantify the formation of the PROTAC-induced ternary complex in living cells.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Preparation: Seed the engineered cells in a white-walled, multi-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Technical Guide: S-acetyl-PEG4-NHBoc for Bioconjugation and Drug Development
This in-depth technical guide provides essential information on the heterobifunctional linker, S-acetyl-PEG4-NHBoc. Tailored for researchers, scientists, and professionals in drug development, this document outlines supplier details, purity specifications, experimental protocols, and key molecular relationships to facilitate its application in advanced bioconjugation and proteolysis-targeting chimera (PROTAC) development.
Supplier Information and Purity
This compound is a polyethylene glycol (PEG)-based linker featuring a thioester-protected thiol at one terminus and a Boc-protected amine at the other. This configuration allows for sequential and controlled conjugation to two different molecular entities. Several suppliers offer this reagent, with purity levels suitable for sensitive research and development applications.
| Supplier | Product Name | Purity Specification | CAS Number |
| MolCore | S-acetyl-PEG4-Boc | ≥ 98% | 1818294-26-6 |
| MedchemExpress (MCE) | This compound | Not specified | Not specified |
| TargetMol | S-acetyl-PEG4-Boc | Not specified | Not specified |
Note: Purity specifications and CAS numbers may vary. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Core Applications
The unique bifunctional nature of this compound makes it a valuable tool in several research areas:
-
PROTAC Development: The linker can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that facilitates the degradation of the target protein.[1]
-
Antibody-Drug Conjugates (ADCs): It can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.
-
Bioconjugation: This linker is ideal for covalently attaching molecules to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic properties.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow, such as linking a protein to a small molecule.
Deprotection of the Boc Group
This step exposes the primary amine for conjugation.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting S-acetyl-PEG4-amine can be used directly in the next step or purified by flash chromatography.
-
Conjugation of the Amine Group
This protocol describes the coupling of the deprotected amine to a carboxylic acid-containing molecule.
-
Reagents and Materials:
-
S-acetyl-PEG4-amine (from the previous step)
-
Carboxylic acid-containing molecule (e.g., a small molecule drug)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the S-acetyl-PEG4-amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
Deprotection of the S-acetyl Group
This step exposes the thiol group for conjugation.
-
Reagents and Materials:
-
S-acetyl-PEG4-conjugated molecule (from the previous step)
-
Hydroxylamine hydrochloride
-
EDTA (Ethylenediaminetetraacetic acid)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
-
Procedure:
-
Dissolve the S-acetyl-PEG4-conjugated molecule in a deoxygenated buffer (e.g., PBS with EDTA).
-
Add a solution of hydroxylamine hydrochloride to a final concentration of 0.5 M.
-
Adjust the pH of the reaction mixture to 7.2-7.4.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The deprotected thiol-PEG4-conjugated molecule should be used immediately in the next conjugation step to prevent re-oxidation.
-
Conjugation of the Thiol Group
This protocol describes the reaction of the exposed thiol with a maleimide-activated protein.
-
Reagents and Materials:
-
Thiol-PEG4-conjugated molecule (from the previous step)
-
Maleimide-activated protein
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
-
Procedure:
-
Dissolve the maleimide-activated protein in PBS.
-
Add the freshly deprotected thiol-PEG4-conjugated molecule to the protein solution. A molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
-
Visualizing Workflows and Molecular Logic
The following diagrams illustrate the experimental workflow and the logical relationships of the functional groups of this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of functional groups in this compound.
References
An In-depth Technical Guide to the Core Principles of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1][] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery to selectively eliminate disease-causing proteins.[3][4] This in-depth guide elucidates the fundamental principles of PROTAC-mediated protein degradation, providing a technical overview of the mechanism, key components, and the critical experimental assays used to characterize these powerful molecules.
The PROTAC Mechanism: A Step-by-Step Breakdown
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The primary function of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This induced proximity triggers a cascade of events that ultimately leads to the degradation of the target protein.
The process can be summarized in the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process typically involves the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling: Importantly, the PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, allowing it to act catalytically.
Quantitative Analysis of PROTAC Efficacy
The evaluation of PROTAC efficacy involves the quantification of several key parameters that describe the potency and efficiency of degradation.
| Parameter | Description | Typical Units | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point. | nM or µM | A primary measure of PROTAC potency; a lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | % | Indicates the efficacy of the PROTAC; a higher Dmax is desirable. |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to either the target protein or the E3 ligase alone. | nM or µM | Reflects the affinity of the individual binding events. |
| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | nM or µM | A key determinant of PROTAC efficiency; a lower Kd indicates a more stable complex. |
| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary Kd to the ternary Kd. | Unitless | α > 1 indicates positive cooperativity (favorable), α < 1 indicates negative cooperativity (unfavorable), and α = 1 indicates no cooperativity. |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | min-1 or h-1 | Provides kinetic information about the degradation process. |
Comparative Data for Benchmark PROTACs
The following tables summarize key quantitative data for well-characterized PROTACs, offering a comparative overview of their performance.
Table 1: VHL-based PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to POI, nM) | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) |
| MZ1 | BRD4 | VHL | HeLa | ~10-30 | >90 | 1800 | 66 | 4.4 | 15 |
| ARV-771 | BRD4 | VHL | LNCaP | <1 | >95 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| Compound 1 | p38α | VHL | MOLM-14 | 210 | >80 | 11000 | Not widely reported | Not widely reported | Not widely reported |
Table 2: CRBN-based PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to POI, nM) | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >95 | 180 | 1700 | Not widely reported | Negative (0.6) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | <1 | >95 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 1.8 | >90 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Key Experimental Protocols
A variety of in vitro and cell-based assays are essential for the discovery and characterization of PROTACs. Below are detailed methodologies for some of the most critical experiments.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex components.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against the E3 ligase (or the target protein).
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate in the presence of the PROTAC confirms the formation of the ternary complex.
Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques can be employed to quantitatively characterize the formation and stability of the ternary complex in vitro using purified proteins.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the ternary complex formation.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index upon binding to determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary interactions.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where binding of the tagged POI and E3 ligase in the presence of a PROTAC brings donor and acceptor beads into proximity, generating a luminescent signal that is proportional to the amount of ternary complex formed.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other upon ternary complex formation.
-
Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled ligands upon binding to their protein partners to determine binding affinities.
In-Cell Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an antibody that recognizes ubiquitin. A smear of higher molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable." A thorough understanding of the fundamental principles of PROTAC-mediated protein degradation, coupled with the rigorous application of the experimental methodologies outlined in this guide, is crucial for the successful design and development of these novel therapeutics. By systematically evaluating the key parameters of ternary complex formation, ubiquitination, and protein degradation, researchers can optimize PROTAC efficacy and selectivity, paving the way for the next generation of targeted protein degraders.
References
Introduction to Targeted Protein Degradation (TPD) and PROTACs
An In-depth Technical Guide on the Role of E3 Ligase Ligands in Conjunction with PEG Linkers
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, TPD aims to eliminate the protein from the cell entirely. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule. This catalytic mode of action is a key advantage of PROTACs over traditional small molecule inhibitors.
The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the interplay between two crucial elements: the E3 ligase ligands that anchor the PROTAC to the degradation machinery, and Polyethylene Glycol (PEG) linkers, which provide a flexible and tunable bridge.
Core Components: E3 Ligase Ligands and PEG Linkers
E3 Ubiquitin Ligase Ligands: The Anchors of Degradation
While the human genome encodes over 600 E3 ligases, only a small fraction have been successfully leveraged for PROTAC design, primarily due to the limited availability of high-quality, small-molecule ligands. The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.
-
Cereblon (CRBN) Ligands: CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. Ligands for CRBN are typically derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. These ligands are relatively small and often possess favorable drug-like properties, making them attractive for PROTAC design. Most PROTACs that have entered clinical trials are based on CRBN ligands.
-
Von Hippel-Lindau (VHL) Ligands: VHL is the substrate recognition component of the CRL2VHL E3 ligase complex. Small-molecule VHL ligands have been developed through structure-based design, often mimicking the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). VHL-based PROTACs have proven to be a robust and widely used alternative to CRBN-based degraders.
-
Other E3 Ligase Ligands: Research is ongoing to expand the repertoire of usable E3 ligases to include MDM2, IAPs, and others, which could offer advantages in tissue-specific expression or overcome resistance mechanisms.
The selection of an E3 ligase ligand is critical as it influences the formation and stability of the ternary complex, the cellular expression profile, and ultimately, the degradation efficiency of the PROTAC.
PEG Linkers: More Than Just a Spacer
The linker component of a PROTAC is not a passive connector; it plays a pivotal role in defining the molecule's overall performance. Linker composition, length, flexibility, and attachment points can dramatically impact a PROTAC's solubility, cell permeability, and ability to facilitate a productive ternary complex.
Polyethylene Glycol (PEG) linkers, composed of repeating ethylene glycol units, are among the most common motifs used in PROTAC design. Their prevalence is due to a unique combination of beneficial properties:
-
Enhanced Solubility: PROTACs are often large, complex molecules that can suffer from poor aqueous solubility. The inherent hydrophilicity of PEG linkers can significantly improve the solubility and overall physicochemical properties of the PROTAC, which is crucial for in vivo applications.
-
Flexibility and Ternary Complex Optimization: The flexibility of PEG chains allows the two ends of the PROTAC to adopt multiple conformations, which can be advantageous in searching for the optimal orientation required for stable and productive ternary complex formation. This flexibility can help overcome steric hindrances between the target protein and the E3 ligase.
-
Modulation of Permeability: While increased hydrophilicity can sometimes reduce passive cell permeability, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, creating a more compact structure that can better traverse the cell membrane.
-
Tunability: PEG linkers are synthetically versatile, allowing for precise control over length and composition. This enables a systematic exploration of the optimal distance and geometry needed to bridge the POI and the E3 ligase effectively.
The synergy between the E3 ligase ligand and the PEG linker is paramount. The linker must position the two ligands in a precise orientation to promote cooperative binding and stabilize the ternary complex, which is the foundational step for efficient ubiquitination and subsequent degradation.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is assessed using several key quantitative metrics. DC₅₀ represents the concentration of PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achievable. The IC₅₀ value is often used to measure the inhibition of cell viability or proliferation. The binding affinity (Kᵢ or Kᴅ) of the ligands to their respective proteins is also a crucial parameter.
The tables below summarize quantitative data for representative PROTACs, illustrating the impact of linker length and E3 ligase choice.
Table 1: Impact of Linker Length on BRD4 Degradation (Data is illustrative, compiled from principles described in cited literature)
| PROTAC | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Principle |
| PROTAC A | VHL Ligand | 2 PEG units | 50 | >90 | |
| PROTAC B | VHL Ligand | 4 PEG units | 15 | >95 | |
| PROTAC C | VHL Ligand | 8 PEG units | 80 | 85 |
Note: Optimal degradation is often achieved at an intermediate linker length; linkers that are too short may cause steric clash, while those that are too long can result in reduced ternary complex stability.
Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation (Data is illustrative, based on findings for EGFR degraders)
| PROTAC | POI Ligand | E3 Ligase Ligand | DC₅₀ (nM) in HCC-827 cells | Reference Finding |
| Degrader 68 | Gefitinib | VHL Ligand | 5.0 | |
| Degrader 69 | Gefitinib | CRBN Ligand | 11 |
Note: The choice of E3 ligase can significantly impact degradation potency, and the optimal choice may be target-dependent.
Table 3: VHL Ligand Affinity vs. AR PROTAC Degradation Potency (Data derived from a study on Androgen Receptor (AR) degraders)
| PROTAC | VHL Ligand Binding Affinity (Kᵢ, µM) | Degradation DC₅₀ (nM) in LNCaP cells | Reference |
| ARD-61 | High (<0.1) | 1.1 | |
| ARD-266 | Weak (2-3) | 0.2 |
Note: This study surprisingly demonstrated that a very high binding affinity of the E3 ligase ligand is not always required for potent degradation, highlighting the complex interplay of factors governing PROTAC efficacy.
Key Experimental Protocols for PROTAC Evaluation
A series of biochemical, biophysical, and cell-based assays are required to characterize a PROTAC and validate its mechanism of action.
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)
This proximity-based assay measures the interaction between the POI and E3 ligase in live cells, induced by the PROTAC.
1. Materials:
-
HEK293T cells.
-
Expression vector for POI fused to NanoLuc® luciferase (e.g., BRD4-NLuc).
-
Expression vector for E3 ligase fused to HaloTag® (e.g., HaloTag-VHL).
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
Opti-MEM I Reduced Serum Medium.
-
White, opaque 96-well assay plates.
2. Method:
-
Cell Transfection: Co-transfect HEK293T cells with the POI-NLuc and HaloTag-E3 ligase plasmids at an optimized ratio. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM.
-
Ligand Addition: Add the HaloTag® 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes at 37°C.
-
PROTAC Addition: Add the serially diluted PROTAC to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
Substrate Addition: Prepare the NanoBRET™ substrate according to the manufacturer's protocol. Add it to all wells.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the ratio indicates PROTAC-induced ternary complex formation.
Protocol 2: Cellular Degradation Assay (Western Blot)
This is the standard method to directly measure the reduction in POI levels following PROTAC treatment.
1. Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for ER, LNCaP for AR).
-
PROTAC of interest and proteasome inhibitor (e.g., MG132) as a control.
-
Cell culture medium and reagents.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Method:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a positive control where cells are co-treated with the PROTAC and MG132 to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and express as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effect of the PROTAC.
1. Materials:
-
Cancer cell line of interest.
-
White, opaque-walled 96-well plates.
-
PROTAC of interest.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
2. Method:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in 90 µL of medium in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The strategic combination of an E3 ligase ligand and a PEG linker is fundamental to the design of effective PROTACs. The E3 ligase ligand serves as the critical anchor to the cellular degradation machinery, while the PEG linker provides the necessary solubility, flexibility, and spatial orientation to enable the formation of a productive ternary complex. The interplay between these two components is a masterclass in molecular engineering, where subtle changes in linker length or the choice of E3 ligase can lead to dramatic differences in degradation efficacy and selectivity.
Future advancements will likely focus on expanding the toolbox of available E3 ligase ligands to provide tissue-specific degradation and overcome potential resistance. Concurrently, the design of linkers is evolving from simple PEG and alkyl chains to more sophisticated, rigid, or cleavable structures to exert greater control over PROTAC behavior. The continued refinement of these core components, guided by quantitative analysis and robust experimental validation, will undoubtedly accelerate the translation of TPD from a promising technology into a transformative therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for S-acetyl-PEG4-NHBoc Bioconjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These molecules typically consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and optimize the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex.[1][3]
This document provides a detailed protocol for the bioconjugation of S-acetyl-PEG4-NHBoc, a bifunctional PEG linker, in the synthesis of PROTACs. The protocol outlines a modular, stepwise approach that allows for the sequential conjugation of the POI and E3 ligase ligands.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using the this compound linker generally follows a three-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.
-
First Ligand Conjugation: Formation of a stable amide bond between the deprotected amine of the PEG linker and a carboxylic acid moiety on the first binding ligand (either the POI ligand or the E3 ligase ligand).
-
S-acetyl Deprotection and Second Ligand Conjugation: Deprotection of the S-acetyl group to reveal a thiol, which is then conjugated to the second binding ligand.
This modular approach allows for flexibility in the order of ligand attachment and facilitates purification of intermediates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the bioconjugation protocol.
Table 1: Boc Deprotection of PEG Linkers
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temperature |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temperature |
Table 2: Amide Bond Formation (Peptide Coupling)
| Coupling Reagent | Activator (Optional) | Base | Solvent | Typical Time | Temperature | Expected Yield |
| HATU | - | DIPEA | DMF | 2 - 16 hours | Room Temperature | >80% |
| HBTU | HOBt | DIPEA | DMF | 2 - 16 hours | Room Temperature | >75% |
| EDC | HOBt | DIPEA | DMF/DCM | 4 - 24 hours | Room Temperature | >70% |
Table 3: S-acetyl Deprotection and Thiol Conjugation
| Deprotection Reagent | Concentration | Solvent/Buffer | Typical Time | Temperature | Thiol-Reactive Group on Second Ligand |
| Hydroxylamine hydrochloride | 0.5 M (pH 7.0) | Aqueous Buffer | 1 - 2 hours | Room Temperature | Maleimide, Haloacetyl |
| Sodium methoxide | Catalytic amount | Methanol | 0.5 - 1 hour | Room Temperature | Maleimide, Haloacetyl |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield S-acetyl-PEG4-amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (S-acetyl-PEG4-amine•TFA) can often be used in the next step without further purification.
Protocol 2: First Ligand Conjugation via Amide Coupling
This protocol details the conjugation of the deprotected PEG linker to a ligand containing a carboxylic acid.
Materials:
-
S-acetyl-PEG4-amine•TFA (from Protocol 1)
-
Ligand 1 with a carboxylic acid (e.g., POI-COOH or E3 Ligase Ligand-COOH) (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve Ligand 1-COOH in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Add a solution of S-acetyl-PEG4-amine•TFA in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Ligand 1-PEG4-S-acetyl conjugate.
Protocol 3: S-acetyl Deprotection and Second Ligand Conjugation
This protocol describes the final steps of PROTAC synthesis: deprotection of the S-acetyl group and conjugation to the second ligand.
Materials:
-
Ligand 1-PEG4-S-acetyl (from Protocol 2)
-
Ligand 2 with a thiol-reactive group (e.g., Ligand 2-maleimide) (1.0 - 1.2 eq)
-
Hydroxylamine hydrochloride
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS), pH 7.0, degassed
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
S-acetyl Deprotection:
-
Dissolve the Ligand 1-PEG4-S-acetyl conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add this solution to a degassed aqueous buffer (e.g., PBS, pH 7.0).
-
Add a freshly prepared solution of hydroxylamine hydrochloride (0.5 M, pH adjusted to 7.0) to a final concentration of 50 mM.
-
Incubate the reaction at room temperature for 1-2 hours. The deprotection generates the free thiol (Ligand 1-PEG4-SH).
-
-
Second Ligand Conjugation (Thiol-Maleimide Ligation):
-
To the solution containing the freshly deprotected Ligand 1-PEG4-SH, add Ligand 2-maleimide.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.
-
Visualization of the Experimental Workflow
Caption: Workflow for PROTAC synthesis using this compound linker.
Characterization of the Final PROTAC
Comprehensive characterization of the final PROTAC is crucial to confirm its identity, purity, and structural integrity. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the successful conjugation of all components.
References
Step-by-Step Synthesis of a PROTAC Using S-acetyl-PEG4-NHBoc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the heterobifunctional linker, S-acetyl-PEG4-NHBoc. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This guide outlines a strategic synthetic approach, including orthogonal deprotection and sequential conjugation steps, to assemble a functional PROTAC.
Overview of the Synthetic Strategy
The synthesis of a PROTAC from this compound involves a modular approach that allows for the sequential attachment of a target protein ligand and an E3 ligase ligand. The strategy hinges on an orthogonal protecting group scheme, where the S-acetyl and Boc groups can be removed under distinct conditions, enabling controlled, stepwise conjugation. This protocol will detail a synthetic route that involves the following key stages:
-
Boc Deprotection: Selective removal of the tert-butyloxycarbonyl (Boc) group to expose a primary amine.
-
First Ligand Conjugation: Amide bond formation between the deprotected amine and the carboxylic acid of the first ligand (either the E3 ligase or target protein ligand).
-
S-acetyl Deprotection: Removal of the S-acetyl group to reveal a reactive thiol.
-
Second Ligand Conjugation: Thiol-maleimide Michael addition to couple the thiol-linker intermediate with a maleimide-functionalized second ligand.
For the purpose of this protocol, we will use the well-characterized Cereblon (CRBN) E3 ligase ligand, Pomalidomide, functionalized with a carboxylic acid, and a generic kinase inhibitor (Target Ligand) functionalized with a maleimide group.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2]
Overall Experimental Workflow
The complete process, from synthesis to biological evaluation, follows a structured workflow. This includes the chemical synthesis of the PROTAC, its purification and characterization, and subsequent cellular assays to determine its efficacy in degrading the target protein.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the PROTAC.
Step 1: Boc Deprotection of this compound
This step selectively removes the Boc protecting group to yield a free amine.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in DCM (0.1 M).
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amine product, which is often used in the next step without further purification.
-
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | TFA, DCM |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Step 2: Amide Coupling with Pomalidomide-COOH
This step forms an amide bond between the free amine of the linker and the carboxylic acid of the E3 ligase ligand.
-
Materials:
-
S-acetyl-PEG4-NH2 (from Step 1)
-
Pomalidomide-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Protocol:
-
Dissolve Pomalidomide-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.1 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of S-acetyl-PEG4-NH2 (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Value/Condition |
| Starting Materials | S-acetyl-PEG4-NH2, Pomalidomide-COOH |
| Coupling Reagents | HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | Overnight |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
Step 3: S-acetyl Deprotection
This step removes the S-acetyl group to generate a free thiol, which is reactive towards maleimides.
-
Materials:
-
Pomalidomide-PEG4-S-acetyl (from Step 2)
-
Hydroxylamine hydrochloride (excess)
-
DIPEA
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve Pomalidomide-PEG4-S-acetyl (1.0 eq) in methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (excess) and DIPEA to adjust the pH to ~7.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting thiol is often used immediately in the next step.
-
| Parameter | Value/Condition |
| Starting Material | Pomalidomide-PEG4-S-acetyl |
| Reagents | Hydroxylamine hydrochloride, DIPEA |
| Solvent | Methanol/Water |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Step 4: Thiol-Maleimide Conjugation
This final step couples the thiol-linker intermediate with a maleimide-functionalized target protein ligand.
-
Materials:
-
Pomalidomide-PEG4-SH (from Step 3)
-
Target Ligand-Maleimide (1.0 eq)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Acetonitrile or DMF
-
Preparative HPLC system
-
-
Protocol:
-
Dissolve the Target Ligand-Maleimide (1.0 eq) in a minimal amount of Acetonitrile or DMF.
-
Add a solution of Pomalidomide-PEG4-SH (1.0 eq) in PBS (pH 7.2-7.4).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
| Parameter | Value/Condition |
| Starting Materials | Pomalidomide-PEG4-SH, Target Ligand-Maleimide |
| Solvent | PBS/Acetonitrile or DMF |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Typical Yield | 50-70% |
Characterization and Biological Evaluation
Protocol: Western Blot for PROTAC-mediated Protein Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[3]
-
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[4]
-
-
Quantitative Data Summary for Biological Activity
The following table presents a template for summarizing the biological activity data of the synthesized PROTAC.
| Parameter | Description | Representative Value |
| DC50 | Concentration for 50% target protein degradation. | 10 - 100 nM |
| Dmax | Maximum percentage of target protein degradation. | > 90% |
Disclaimer: The provided protocols and quantitative data are representative and may require optimization for specific ligands and reaction conditions. All laboratory work should be conducted in accordance with standard safety procedures.
References
Application Notes and Protocols for Boc Deprotection of S-acetyl-PEG4-NHBoc
These application notes provide detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from S-acetyl-PEG4-NHBoc to yield the corresponding primary amine. The selection of the appropriate method is critical to ensure efficient removal of the Boc group while preserving the integrity of the S-acetyl thioester moiety.
Introduction
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The Boc protecting group provides a stable amine functionality that can be deprotected under specific acidic conditions to allow for subsequent conjugation reactions. The S-acetyl group serves as a protected thiol, which can be deprotected under basic conditions to generate a free sulfhydryl group.
The primary challenge in the deprotection of this compound is the acid-lability of the thioester bond, which can be cleaved under harsh acidic conditions. Therefore, the optimization of the deprotection protocol is crucial to achieve a high yield of the desired product while minimizing the formation of byproducts. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA). This document outlines two standard protocols using different concentrations of TFA, allowing for optimization based on the specific requirements of the downstream application.
Key Experimental Methods
Two primary methods for the Boc deprotection of this compound are presented below, differing in the concentration of TFA used. Method 1 employs a higher concentration of TFA for rapid and complete deprotection, while Method 2 utilizes a milder concentration to minimize potential side reactions, particularly the cleavage of the S-acetyl group.
Method 1: Boc Deprotection with 50% TFA in Dichloromethane (DCM)
This method is suitable for rapid and efficient Boc deprotection. The use of a scavenger, such as triisopropylsilane (TIS), is recommended to prevent side reactions.
Experimental Protocol
-
Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a final concentration of 10-20 mg/mL in a clean, dry glass vial equipped with a magnetic stir bar.
-
Reagent Addition: To the solution, add an equal volume of a freshly prepared 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM. Add triisopropylsilane (TIS) to a final concentration of 2-5% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Removal: Upon completion of the reaction, remove the solvent and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or used directly in the next step after thorough drying.
Method 2: Boc Deprotection with 20% TFA in Dichloromethane (DCM)
This milder method is recommended to minimize the risk of S-acetyl group cleavage, although it may require longer reaction times.
Experimental Protocol
-
Preparation: Dissolve this compound in anhydrous DCM to a final concentration of 10-20 mg/mL in a clean, dry glass vial with a magnetic stir bar.
-
Reagent Addition: Add a freshly prepared 20% (v/v) solution of TFA in DCM to the vial. Include 2-5% (v/v) TIS as a scavenger.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress closely by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Purification: Purify the product by RP-HPLC for high-purity applications.
Data Summary
The following table summarizes the typical quantitative data for the two described Boc deprotection methods. The actual results may vary depending on the specific reaction conditions and the scale of the reaction.
| Parameter | Method 1 (50% TFA) | Method 2 (20% TFA) |
| TFA Concentration | 50% (v/v) in DCM | 20% (v/v) in DCM |
| Reaction Time | 30-60 minutes | 1-2 hours |
| Typical Yield | >95% | >90% |
| Purity (crude) | ~90% | ~85% |
| Key Advantage | Rapid and complete reaction | Milder, minimizes S-acetyl cleavage |
| Key Disadvantage | Higher risk of side reactions | Longer reaction time |
Visualizations
The following diagrams illustrate the chemical reaction, the experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.
Caption: Boc deprotection of this compound using TFA.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision guide for choosing a Boc deprotection method.
Application Notes and Protocols: Coupling S-acetyl-PEG4-NHBoc to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) linkers to therapeutic warheads is a cornerstone of modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapies. The S-acetyl-PEG4-NHBoc linker is a versatile heterobifunctional reagent that facilitates this process. The PEG4 moiety enhances solubility and pharmacokinetic properties, the Boc-protected amine allows for subsequent conjugation to a targeting moiety, and the S-acetyl-protected thiol provides a stable precursor to a reactive sulfhydryl group for warhead attachment.
This document provides detailed protocols for the deprotection of this compound and its subsequent coupling to a maleimide-functionalized warhead, a common strategy in bioconjugation. The protocols outlined below are designed to be a starting point for researchers, and optimization may be necessary for specific warheads and applications.
Chemical Reaction Pathway
The overall process involves a two-step deprotection followed by a conjugation reaction. First, the Boc group is removed under acidic conditions to expose the amine. Subsequently, the S-acetyl group is cleaved to generate a free thiol, which then readily reacts with a maleimide-containing warhead via a Michael addition reaction.
Application Notes and Protocols for the Analytical Characterization of S-acetyl-PEG4-NHBoc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-acetyl-PEG4-NHBoc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This linker features a thiol-reactive S-acetyl group at one terminus and a Boc-protected amine at the other, connected by a flexible tetraethylene glycol (PEG4) spacer. Precise characterization of this linker and its subsequent conjugates is critical to ensure the quality, purity, and performance of the final therapeutic or research compound. These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound and its derivatives.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound conjugates. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the S-acetyl, PEG4, and NHBoc moieties. Both ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of the linker.[1][2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the conjugate. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques used.[3] ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass identification simultaneously.[3]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the conjugate and can be used to separate it from starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) with UV detection is a standard method for purity analysis.
Data Presentation: Quantitative Summary
The following tables summarize the expected quantitative data for the characterization of this compound. These are representative values based on the analysis of structurally similar compounds.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | m | 12H | O-CH₂ -CH₂ -O (PEG chain) |
| ~3.58 | t | 2H | S-CH₂-CH₂ -O |
| ~3.30 | q | 2H | CH₂ -NHBoc |
| ~3.09 | t | 2H | S-CH₂ -CH₂-O |
| ~2.32 | s | 3H | S-C(=O)-CH₃ |
| ~1.44 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~195.9 | C =O (Thioacetate) |
| ~156.1 | C =O (Boc) |
| ~79.0 | C (CH₃)₃ (Boc) |
| ~70.5 - 70.0 | O-C H₂-C H₂-O (PEG chain) |
| ~69.8 | S-CH₂-C H₂-O |
| ~40.3 | C H₂-NHBoc |
| ~30.6 | S-C(=O)-C H₃ |
| ~29.1 | S-C H₂-CH₂-O |
| ~28.4 | C(C H₃)₃ (Boc) |
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI (+) | [M+H]⁺ | 396.21 |
| ESI (+) | [M+Na]⁺ | 418.19 |
| ESI (+) | [M+K]⁺ | 434.16 |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the structure.
-
Assess purity by identifying any impurity peaks.
-
Protocol 2: LC-MS Analysis
Objective: To confirm the molecular weight and assess the purity of the this compound conjugate.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
LC-MS system (e.g., Agilent, Waters) with an ESI source
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in ACN or a suitable solvent. Dilute to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 25-40 °C
-
Injection Volume: 1-5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Optimize other parameters such as capillary voltage, cone voltage, and gas flow rates for the specific instrument.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess purity.
-
Extract the mass spectrum for the main peak and identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed m/z values with the calculated values.
-
Protocol 3: Boc-Deprotection of the Amine Terminus
Objective: To remove the Boc protecting group to enable further conjugation at the amine terminus.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected S-acetyl-PEG4-amine.
-
Confirm the identity of the product by mass spectrometry.
Visualizations
References
Application Notes and Protocols for S-acetyl-PEG4-NHBoc Conjugation to CRBN Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) utilizing S-acetyl-PEG4-NHBoc as a flexible linker for conjugation to Cereblon (CRBN) ligands. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The modular design of PROTACs, comprising a target protein ligand, an E3 ligase ligand, and a linker, allows for systematic optimization of their pharmacological properties. The inclusion of a polyethylene glycol (PEG) linker, such as PEG4, can enhance solubility, cell permeability, and provide optimal spacing for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Overview of PROTAC Synthesis and Mechanism
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules. CRBN, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design.
The synthesis of a CRBN-recruiting PROTAC using this compound typically involves a sequential conjugation strategy. First, the this compound linker is deprotected at one end to allow for conjugation with a CRBN ligand, such as pomalidomide. Following this, the other end of the linker is deprotected and conjugated to the ligand for the target protein.
Experimental Protocols
This section details the protocols for the synthesis of a representative CRBN-based PROTAC using a PEG4 linker. The synthesis is divided into three main stages: deprotection of the linker, conjugation to the CRBN ligand, and conjugation to the target protein ligand.
Protocol 1: Deprotection of Boc-NH-PEG4-S-acetyl Linker
This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (e.g., 10 mL per gram of linker) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine-functionalized linker (S-acetyl-PEG4-NH2) is often used in the next step without further purification.
Protocol 2: Conjugation of Deprotected Linker to Pomalidomide (CRBN Ligand)
This protocol details the amide bond formation between the deprotected PEG4 linker and the CRBN ligand, pomalidomide.
Materials:
-
S-acetyl-PEG4-NH2 (from Protocol 1)
-
Pomalidomide (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard organic synthesis glassware
Procedure:
-
Dissolve pomalidomide in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of S-acetyl-PEG4-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to yield the pomalidomide-PEG4-S-acetyl conjugate.
Protocol 3: Final PROTAC Synthesis - Conjugation to a Target Protein Ligand
This protocol describes the deprotection of the acetyl group and subsequent conjugation to a target protein ligand bearing a suitable electrophile (e.g., a maleimide for thiol-maleimide Michael addition).
Materials:
-
Pomalidomide-PEG4-S-acetyl (from Protocol 2)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Target protein ligand with a maleimide group
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMF
Procedure:
-
Deprotection of the S-acetyl group: Dissolve the pomalidomide-PEG4-S-acetyl conjugate in a mixture of DMF and aqueous hydroxylamine solution. Stir at room temperature for 1-2 hours to generate the free thiol (pomalidomide-PEG4-SH).
-
Thiol-Maleimide Conjugation: Immediately add the target protein ligand-maleimide (1.0-1.2 eq) to the solution containing the freshly prepared pomalidomide-PEG4-SH.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for a CRBN-based PROTAC utilizing a PEG4 linker.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | BRD4 | HEK293 | 5 | >95 | Fictional, for illustration |
| PROTAC-2 | BTK | MOLM-14 | 10 | 90 | Fictional, for illustration |
| dBET1 | BRD4 | 22Rv1 | 2.7 | >98 | [1] |
| ARV-771 | AR | LNCaP | 1 | >95 | [2] |
Visualization of Key Processes
Diagrams generated using Graphviz DOT language provide a clear visual representation of the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for the synthesis of a CRBN-based PROTAC.
Caption: Signaling pathway of CRBN-mediated targeted protein degradation.
References
Application Notes and Protocols for S-acetyl-PEG4-NHBoc Conjugation to VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The Von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-characterized ligands and robust activity in the ubiquitin-proteasome system.[3][4]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and optimize the spatial orientation of the two ligands.
This document provides detailed application notes and protocols for the conjugation of a specific PEG linker, S-acetyl-PEG4-NHBoc, to a VHL ligand. The S-acetyl group can serve as a protected thiol for further modifications, while the Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC molecule. We will focus on the formation of a stable amide bond between a carboxylic acid-functionalized VHL ligand and the amine group of the PEG linker after deprotection of the Boc group.
VHL Signaling Pathway in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-α) that has been hydroxylated on specific proline residues. This binding event leads to the ubiquitination of HIF-α, marking it for degradation by the proteasome. PROTACs leverage this natural process by recruiting the VHL E3 ligase to a new protein of interest, leading to its ubiquitination and subsequent degradation.
References
Application Note: Quantitative LC-MS Analysis of PROTACs Synthesized with S-acetyl-PEG4-NHBoc Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, offering the potential for high potency at low doses.
The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (PROTAC-POI-E3 ligase). PEG-based linkers, such as those derived from S-acetyl-PEG4-NHBoc, are commonly used to improve the physicochemical properties of PROTACs, including water solubility.
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for the characterization and quantification of PROTACs throughout the drug discovery and development process. Given their high potency, sensitive and selective bioanalytical methods are required to accurately measure PROTAC concentrations in complex biological matrices, ensuring safety and efficacy. This application note provides a detailed protocol for the quantitative analysis of PROTACs synthesized with an this compound linker using LC-MS/MS.
PROTAC Mechanism of Action
PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. The E3 ligase then catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the POI. This polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in another degradation cycle.
Figure 1. PROTAC Mechanism of Action.
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis of a PROTAC in a biological matrix such as rat plasma.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules like PROTACs from plasma samples.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the PROTAC standard solution into blank rat plasma. A typical concentration range could be from 10 pg/mL to 10,000 pg/mL.
-
Internal Standard: To a 50 µL aliquot of each standard, QC, and study sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the PROTAC or a structurally similar compound) at a fixed concentration in acetonitrile. The IS helps to correct for variability during sample processing and analysis.
-
Precipitation: Add 200 µL of cold acetonitrile to each sample to precipitate plasma proteins.
-
Vortexing: Vortex mix the samples vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis. In some cases, the supernatant may be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
LC-MS/MS Analysis
The following conditions are provided as a starting point and should be optimized for the specific PROTAC molecule and mass spectrometer used.
Liquid Chromatography (LC) Conditions:
-
LC System: UPLC/UHPLC system
-
Column: A reversed-phase C18 column, such as a Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm), is often suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+) is common for PROTACs.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific analyte.
-
MRM Transitions: Determine the precursor ion (Q1) corresponding to the protonated molecule [M+H]+ and optimize the collision energy to identify the most stable and abundant product ions (Q3).
Data Presentation and Analysis
Quantitative data is generated by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PROTAC X | 850.4 | 485.2 | 35 |
| PROTAC X | 850.4 | 275.1 | 42 |
| Internal Standard | 856.4 | 491.2 | 35 |
Table 1: Hypothetical MRM transitions for a PROTAC synthesized with an this compound linker and its stable isotope-labeled internal standard.
Example Calibration Curve Performance
| Concentration (ng/mL) | Calculated Mean (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 0.098 | 98.0 | 8.5 |
| 0.25 | 0.26 | 104.0 | 6.2 |
| 1.0 | 1.05 | 105.0 | 4.1 |
| 10.0 | 9.75 | 97.5 | 2.5 |
| 100.0 | 101.2 | 101.2 | 1.8 |
| 800.0 | 790.4 | 98.8 | 2.1 |
| 1000.0 (ULOQ) | 1025.0 | 102.5 | 3.3 |
Table 2: Example calibration curve summary data. Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ) and for precision, ≤15% CV (≤20% for LLOQ).
Experimental and Data Analysis Workflow
The overall process from receiving a biological sample to determining the final PROTAC concentration follows a structured workflow. This ensures reproducibility and data integrity.
Figure 2. LC-MS Bioanalytical Workflow.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of PROTACs containing an this compound linker using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, enabling the accurate determination of PROTAC concentrations in complex biological matrices. The successful application of such analytical techniques is critical for advancing PROTAC candidates through the drug development pipeline, from early discovery to clinical trials. Optimization of each step in the workflow is essential to ensure the highest quality data for pharmacokinetic and pharmacodynamic assessments.
References
Troubleshooting & Optimization
Technical Support Center: S-acetyl-PEG4-NHBoc Conjugation Reactions
Welcome to the technical support center for S-acetyl-PEG4-NHBoc conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the role of each functional group in the this compound linker?
The this compound linker is a heterobifunctional crosslinker with three key components:
-
N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable amide bond with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) under slightly alkaline conditions (pH 7.2-8.5).
-
S-acetyl group: This is a protecting group for a thiol (sulfhydryl) group. The acetyl group prevents the thiol from reacting prematurely and can be removed (deprotected) to reveal the reactive thiol.
-
Polyethylene glycol (PEG4) spacer: This is a short, hydrophilic PEG spacer arm that increases the solubility of the crosslinker and the resulting conjugate. It also provides spatial separation between the conjugated molecules.
-
tert-Butyloxycarbonyl (Boc) group: This is a protecting group for an amine. Its presence suggests that this end of the linker is intended for further modification after deprotection, though for the purpose of this guide, we will focus on the NHS ester and S-acetyl functionalities.
Q2: My conjugation yield is very low. What are the possible causes?
Low conjugation yield can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, and issues with the biomolecule itself. A systematic approach to troubleshooting is recommended. Common causes include:
-
Suboptimal pH: The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5. If the pH is too low, the amine groups will be protonated and less nucleophilic. If the pH is too high, the NHS ester will hydrolyze more rapidly.
-
Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. It is crucial to use anhydrous solvents for stock solutions and to minimize exposure to moisture.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester.
-
Insufficient molar excess of the linker: A 10- to 50-fold molar excess of the this compound linker over the amine-containing biomolecule is a common starting point. This ratio may need to be optimized for your specific application.[1]
-
Steric hindrance: The primary amines on your biomolecule may be sterically hindered, preventing efficient conjugation.
Q3: I am having trouble with the S-acetyl deprotection step. What are the common issues?
Incomplete or problematic deprotection of the S-acetyl group can lead to a mixture of protected and deprotected products, as well as side reactions. Key issues include:
-
Incomplete deprotection: The deprotection reaction may not have gone to completion. This can be due to insufficient deprotection reagent, suboptimal pH, or insufficient reaction time.[2] Monitoring the reaction by techniques like TLC or HPLC is advisable.[2][3]
-
Disulfide bond formation: The newly exposed thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). It is important to perform the deprotection and subsequent reactions in a deoxygenated environment or in the presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), though TCEP should be used cautiously as it can cleave existing disulfide bonds in proteins.
-
Harsh deprotection conditions: While effective, strong bases can lead to the decomposition of sensitive substrates.[3] Milder, chemoselective methods are often preferred for delicate biomolecules.
Q4: What are the best methods for purifying the final conjugate?
The purification of PEGylated biomolecules can be challenging due to the heterogeneity of the reaction mixture, which may contain the desired conjugate, unreacted biomolecule, excess PEG linker, and various PEGylated species. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. SEC is effective for removing excess, low-molecular-weight PEG linkers and for separating PEGylated from non-PEGylated proteins.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation based on the extent of PEGylation. IEX can be very effective in separating species with low degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG chains can change the hydrophobicity of a protein, which can be exploited for separation using HIC.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can be used for both analytical and preparative-scale purification.
Troubleshooting Guides
Low Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of the reaction mixture before adding the linker. |
| NHS Ester Hydrolysis | Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO. Minimize the exposure of the stock solution and reaction mixture to moisture. |
| Competing Primary Amines in Buffer | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS). |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the this compound linker to the biomolecule. A 10- to 50-fold molar excess is a good starting point. |
| Steric Hindrance | Consider using a linker with a longer PEG spacer to overcome steric hindrance. |
Incomplete S-acetyl Deprotection
| Possible Cause | Recommended Solution |
| Inefficient Deprotection Reagent | For sensitive biomolecules, consider using a milder deprotection agent like hydroxylamine or a thiol-based reagent such as cysteamine. |
| Suboptimal pH for Deprotection | The optimal pH for deprotection depends on the chosen reagent. For hydroxylamine-based deprotection, a pH of 7.2-7.5 is recommended. For thiol-based deprotection, a pH of around 8 is often optimal. |
| Insufficient Reaction Time | Monitor the deprotection reaction over time using an appropriate analytical technique (e.g., Ellman's reagent for free thiols, HPLC) to determine the optimal reaction time. |
| Oxidation of Thiol Groups | Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. |
Experimental Protocols
Protocol 1: Two-Step Conjugation and Deprotection
This protocol involves the initial conjugation of the this compound linker to a primary amine-containing biomolecule, followed by the deprotection of the S-acetyl group.
Materials:
-
This compound
-
Biomolecule (e.g., protein)
-
Anhydrous DMSO
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Prepare the biomolecule solution: Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Conjugation reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification of the intermediate: Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
-
S-acetyl deprotection: Add the deprotection buffer to the purified intermediate. Incubate for 1-2 hours at room temperature.
-
Final purification: Purify the final conjugate using a desalting column equilibrated with a suitable buffer for your downstream application.
Protocol 2: One-Pot Deprotection and Thiol-Maleimide Conjugation
This protocol outlines the deprotection of this compound to generate a free thiol, which can then be reacted with a maleimide-functionalized molecule in a one-pot reaction.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Deprotection/Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0-7.5 (degassed)
-
Anhydrous DMSO
Procedure:
-
Prepare stock solutions: Dissolve this compound and the maleimide-functionalized molecule in anhydrous DMSO.
-
Deprotection: In a reaction vessel, dissolve the this compound in the deprotection/conjugation buffer. Add a deprotection agent (e.g., hydroxylamine).
-
Conjugation: Once the deprotection is complete (as monitored by an appropriate method), add the maleimide-functionalized molecule to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, IEX).
Visualizations
Caption: A typical experimental workflow for a two-step this compound conjugation.
Caption: A logical troubleshooting guide for addressing low conjugation yield.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG4 Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from PEG4 linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Boc deprotection of the PEG4 linker incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors. Identifying the root cause is crucial for successful troubleshooting.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. The tert-butoxycarbonyl (Boc) group is removed by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is kinetically controlled. Insufficient time or low temperatures can lead to an incomplete reaction.[1][2]
-
Solution: Extend the reaction time and monitor the progress regularly using analytical techniques like TLC or LC-MS. While many deprotections are performed at room temperature, some substrates may benefit from gentle heating.
-
-
Steric Hindrance: The bulky nature of the PEG4 linker, although relatively small, can sometimes sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.
-
Solution: Employing harsher reaction conditions, such as a higher concentration of a stronger acid or an extended reaction time, can help overcome steric hindrance.
-
-
Substrate Solubility: Poor solubility of the Boc-protected PEG4 linker in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.
-
Solution: Ensure that the chosen solvent, commonly DCM, provides good solubility for your specific PEGylated compound.
-
-
Reagent Quality: The quality of the acid used is critical. For instance, TFA is hygroscopic, and absorbed water can diminish its effective acidity, leading to a slower deprotection.
-
Solution: Use fresh, high-purity reagents.
-
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to effectively monitor the reaction's progress.
-
Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (usually purple) with the newly formed primary or secondary amine, confirming the deprotection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction. It allows for the accurate measurement of the starting material, the desired product, and any side products that may have formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Q3: I'm observing unexpected side products after the deprotection reaction. What could be the cause?
The formation of side products is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group. This carbocation can alkylate nucleophilic residues in your molecule.
-
Solution: Use of Scavengers: To prevent these unwanted side reactions, scavengers should be added to the reaction mixture. Scavengers are compounds that are more reactive towards the tert-butyl cation and will effectively "trap" it. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and water. A commonly used scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Data Summary
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Purpose | Typical Concentration in Cleavage Cocktail | Reference |
| Triethylsilane (TES) | Traps tert-butyl cations. | 10-20 equivalents | |
| Triisopropylsilane (TIS) | Traps tert-butyl cations. | 2.5-5% (v/v) | |
| Thioanisole | Scavenges tert-butyl cations and protects Met side chains. | 5-10% (v/v) | |
| Water | Acts as a scavenger. | 2.5-5% (v/v) | |
| Anisole | Traps tert-butyl cations and protects Trp and Met side chains. | 5-10% (v/v) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
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Dissolve the Boc-protected PEG4 linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the subsequent step or can be further purified.
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of DCM and methanol).
-
Spot a small amount of the initial reaction mixture (t=0) on the TLC plate.
-
As the reaction progresses, take small aliquots at regular intervals (e.g., every 30 minutes) and spot them on the same TLC plate.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light if the compounds are UV-active.
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Stain the plate with a ninhydrin solution and gently heat it. The appearance of a new, lower Rf spot that turns purple or yellow indicates the formation of the free amine.
Visualizations
Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.
Caption: Chemical transformation during the Boc deprotection of a PEG4 linker.
References
Technical Support Center: Optimizing PROTAC Linker Activity
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs) for enhanced protein degradation.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the role of the linker in a PROTAC, and why is its length so critical?"
???+ question "Q2: How does linker composition (e.g., PEG vs. Alkyl) affect PROTAC performance?"
???+ question "Q3: What is the "hook effect" and how can I mitigate it?"
???+ question "Q4: What are DC50 and Dmax, and why are they important?"
Troubleshooting Guide
| Problem | Possible Causes | Recommended Troubleshooting Steps |
| No degradation observed at any concentration. | 1. Suboptimal Linker Length: The linker may be too short or too long to support a productive ternary complex.[1] 2. Poor Cell Permeability: The PROTAC may not be entering the cells efficiently.[1][2] 3. Inactive PROTAC: The warhead or E3 ligase ligand may have lost affinity due to linker attachment. 4. Low E3 Ligase Expression: The cell line may not express sufficient levels of the recruited E3 ligase.[2] | 1. Synthesize and test a broader range of linker lengths and compositions.[2] 2. Perform a cell permeability assay (e.g., PAMPA) or a cellular target engagement assay (e.g., NanoBRET). 3. Confirm binary binding of your PROTAC to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC). 4. Verify E3 ligase expression in your cell line via Western Blot or qPCR. |
| High DC50 (low potency). | 1. Inefficient Ternary Complex Formation: The linker may not be optimal for inducing a stable ternary complex. 2. Low Cooperativity: Lack of favorable protein-protein interactions between the POI and E3 ligase. | 1. Systematically vary linker length and rigidity to improve ternary complex stability. 2. Use biophysical assays like SPR or ITC to measure ternary complex formation and cooperativity (α). Aim for linkers that increase the cooperativity factor. 3. Evaluate target engagement in live cells using an assay like NanoBRET to ensure the PROTAC is reaching its target. |
| Low Dmax (incomplete degradation). | 1. Equilibrium between Protein Synthesis and Degradation: The rate of PROTAC-mediated degradation may not be sufficient to overcome the rate of new protein synthesis. 2. Formation of Unstable Ternary Complex: The linker may allow for complex formation, but the geometry is not ideal for efficient ubiquitination. | 1. Perform a time-course experiment to find the optimal incubation time. 2. Modify the linker composition to introduce elements that could form more stable interactions within the ternary complex. 3. Measure the kinetics of degradation to understand the rate-limiting steps. |
| Significant "Hook Effect" observed. | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is saturating the POI and E3 ligase separately. | 1. Repeat the dose-response experiment with a wider and more granular concentration range, especially at lower concentrations, to accurately determine the optimal concentration. 2. Focus on linker designs that increase ternary complex cooperativity, which can help mitigate the hook effect. 3. Directly measure ternary complex formation across the full concentration range to correlate the "hook" with a decrease in the ternary complex signal. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length and composition on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
PROTACs composed of estradiol (ER ligand) and a VHL-recruiting pentapeptide. Degradation was measured in MCF7 breast cancer cells.
| PROTAC ID | Linker Type | Linker Length (atoms) | ER Degradation Efficacy | Reference |
| PROTAC-9 | PEG | 9 | Moderate | |
| PROTAC-11 | PEG | 12 | Good | |
| PROTAC-13 | PEG | 16 | Excellent | |
| PROTAC-14 | PEG | 19 | Moderate | |
| PROTAC-15 | PEG | 21 | Low |
Table 2: Effect of Linker Length on BRD4 Degradation
PROTACs composed of JQ1 (BRD4 ligand) and a VHL or CRBN ligand.
| PROTAC ID | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG4 | ~25 | >90 | |
| ARV-825 | CRBN | PEG/Alkyl | <1 | >95 | |
| dBET1 | CRBN | PEG/Alkyl | ~4 | >98 | |
| QCA570 | CRBN | Ethynyl/Alkyl | <0.01 (in MOLM13) | >95 |
Experimental Protocols & Visualizations
PROTAC Mechanism and Optimization Workflow
The general mechanism of a PROTAC involves forming a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein. The optimization workflow is an iterative process of design, synthesis, and testing.
The Hook Effect Explained
High concentrations of PROTACs can lead to the formation of non-productive binary complexes, inhibiting the formation of the essential ternary complex and reducing degradation efficacy.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment to determine DC50 and Dmax values.
1. Cell Culture and Treatment
-
Seed Cells: Seed cells (e.g., MOLM-13, MCF7) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.
-
Prepare PROTAC Dilutions: Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to observe the full dose-response, including any potential hook effect.
-
Vehicle Control: Include a vehicle-only control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Treatment: Remove the old medium and add the medium containing the PROTAC dilutions or vehicle control. Incubate for a predetermined time (e.g., 16-24 hours).
2. Cell Lysis and Protein Quantification
-
Harvest Cells: After incubation, wash the cells once with ice-cold PBS.
-
Lyse Cells: Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify Bands: Use densitometry software to quantify the intensity of the protein bands.
-
Normalize Data: Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate Degradation: Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage remaining.
-
Determine DC50/Dmax: Plot the percentage of degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time. This protocol allows for the determination of the cooperativity factor (α).
1. General Setup
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Immobilization: Covalently couple or capture one protein partner (typically the E3 ligase, e.g., biotinylated VHL) onto the sensor chip surface.
-
Analyte: The PROTAC and the second protein partner (the POI) are injected as analytes over the sensor surface.
2. Binary Interaction Analysis (PROTAC binding to E3 Ligase)
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Prepare Analyte: Prepare a series of dilutions of the PROTAC in running buffer.
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Injection: Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
Data Analysis: Measure the association (kon) and dissociation (koff) rates. Calculate the binary dissociation constant (KD_binary = koff/kon).
3. Ternary Complex Analysis (POI-PROTAC-E3 Ligase)
-
Prepare Analyte: Prepare a solution containing a fixed, saturating concentration of the POI. In this solution, create a series of dilutions of the PROTAC.
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Injection: Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. The binding of the pre-formed POI-PROTAC complex to the E3 ligase will be measured.
-
Data Analysis: Measure the association and dissociation rates for the ternary complex. Calculate the ternary dissociation constant (KD_ternary).
4. Calculating Cooperativity (α)
-
The cooperativity factor (α) quantifies the impact of the POI on the PROTAC's affinity for the E3 ligase.
-
Calculate alpha using the formula: α = KD_binary / KD_ternary
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α > 1: Positive cooperativity. The POI enhances the binding affinity of the PROTAC for the E3 ligase, indicating a stable ternary complex.
-
α < 1: Negative cooperativity. The POI weakens the binding.
-
α = 1: No cooperativity.
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Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity
ITC directly measures the heat changes upon molecular binding, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the interaction.
1. Sample Preparation
-
Protein & Ligand: Prepare purified solutions of the E3 ligase, POI, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Concentrations: The concentration of the macromolecule in the cell should be 10-100 times the expected KD. The ligand in the syringe should be 10-20 times the concentration of the macromolecule in the cell.
2. Binary Titration (e.g., PROTAC into E3 Ligase)
-
Load Calorimeter: Fill the sample cell with the E3 ligase solution and the injection syringe with the PROTAC solution.
-
Titration: Perform a series of small, sequential injections of the PROTAC into the E3 ligase solution. The instrument will measure the heat absorbed or released after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binary KD (KD_binary) and other thermodynamic parameters.
3. Ternary Titration (e.g., PROTAC into E3 Ligase + POI)
-
Load Calorimeter: Fill the sample cell with a solution containing both the E3 ligase and a saturating concentration of the POI. Fill the injection syringe with the PROTAC solution.
-
Titration: Perform the titration as described above. The measured heat changes now correspond to the formation of the ternary complex.
-
Data Analysis: Fit the data to determine the apparent KD for the PROTAC binding in the presence of the POI (KD_ternary).
4. Calculating Cooperativity (α)
-
Calculate the cooperativity factor using the same formula as in the SPR protocol: α = KD_binary / KD_ternary .
Protocol 4: NanoBRET™ Assay for Cellular Target Engagement & Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure protein interactions. It can be adapted to quantify PROTAC target engagement and ternary complex formation.
1. Assay Principle
-
A target protein (e.g., BRD4 or the E3 ligase VHL) is fused to a NanoLuc® luciferase (the energy donor).
-
For target engagement , a fluorescent tracer that binds the target is used. The PROTAC competes with the tracer, causing a decrease in the BRET signal.
-
For ternary complex formation , the interacting partner (e.g., VHL) is fused to a HaloTag® protein labeled with a fluorescent ligand (the energy acceptor). PROTAC-induced proximity between the NanoLuc-target and HaloTag-partner brings the donor and acceptor close, generating a BRET signal.
2. General Protocol (Ternary Complex Formation Example)
-
Cell Preparation: Co-transfect cells (e.g., HEK293) to express the NanoLuc-POI fusion and the HaloTag-E3 ligase fusion.
-
Labeling: Incubate the cells with the HaloTag® NanoBRET® ligand to fluorescently label the E3 ligase.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Measure the emissions at two wavelengths (donor emission ~450 nm, acceptor emission ~610 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is expected, where the BRET signal increases as the ternary complex forms and then decreases at higher concentrations due to the hook effect. This allows for the direct, real-time visualization of ternary complex dynamics inside living cells.
References
S-acetyl-PEG4-NHBoc stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of S-acetyl-PEG4-NHBoc, a commonly used PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: For long-term stability, this compound should be stored in its solid form under desiccated conditions at -20°C. It is crucial to minimize exposure to moisture and air. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, prepare solutions fresh for each experiment. If storage is necessary, dissolve the compound in a dry, aprotic solvent such as anhydrous DMSO, and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the general stability of the S-acetyl group on the PEG linker?
A3: The S-acetyl group, a thioester, is generally stable at neutral pH. However, it is susceptible to hydrolysis under basic conditions (pH > 8) and to a lesser extent, acidic conditions. Thioesters can also undergo transthioesterification in the presence of free thiols. For example, the half-life for hydrolysis of a simple alkyl thioester like S-methyl thioacetate at pH 7 and 23°C is approximately 155 days, indicating good stability at neutral pH.[1]
Q4: How stable is the Boc-NH protecting group?
A4: The tert-butyloxycarbonyl (Boc) protecting group is stable to most bases and nucleophiles but is labile to acidic conditions.[2][3] Cleavage of the Boc group typically occurs in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4] It may also be unstable in aqueous solutions with a pH below 4.
Q5: Can I use buffers containing primary amines, such as Tris, with this compound?
A5: It is generally advisable to avoid buffers containing primary amines if the intended reaction involves an amine-reactive functional group that might be introduced to the molecule. For this compound itself, the primary concern would be if subsequent modifications are planned.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor yield in conjugation reaction | Degradation of this compound due to improper storage or handling. | 1. Ensure the compound has been stored correctly at -20°C in a desiccated environment.2. Prepare solutions fresh before use in an appropriate anhydrous solvent.3. Verify the purity of your this compound stock using a suitable analytical method like LC-MS. |
| Unexpected side-product observed in mass spectrometry analysis | 1. Hydrolysis of the S-acetyl group to a thiol.2. Cleavage of the Boc protecting group. | 1. Avoid basic or strongly acidic conditions during your reaction and work-up.2. If your reaction conditions are acidic, consider if the Boc group could be prematurely removed. Buffer your reaction at a neutral pH if possible. |
| Low solubility of this compound in aqueous buffers | The compound has limited solubility in aqueous solutions. | Dissolve the compound first in a minimal amount of a water-miscible organic solvent like DMSO before adding it to your aqueous reaction mixture. |
| Formation of disulfide-linked dimers | The S-acetyl group has been cleaved, and the resulting free thiol has been oxidized. | If deacetylation is intended, ensure the subsequent steps are performed promptly under an inert atmosphere or in the presence of a reducing agent like TCEP to prevent oxidation. Note that TCEP can also promote thioester hydrolysis.[5] |
Stability and Storage Conditions Summary
| Condition | Solid Form | In Anhydrous DMSO | In Aqueous Buffer (Neutral pH) |
| Temperature | -20°C (long-term) | -80°C (short-term) | Use immediately |
| Stability | Stable for years | Stable for months | Prone to hydrolysis over time |
| Handling | Desiccate, warm to RT before opening | Aliquot to avoid freeze-thaw | Prepare fresh |
Experimental Protocols
Protocol for Assessing the Purity of this compound via LC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile or DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent system for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Look for the expected mass of this compound.
-
Check for the presence of potential degradation products, such as the hydrolyzed thiol or the de-Boc'd amine.
-
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during S-acetyl-PEG4-NHBoc deprotection
This guide provides solutions to common issues encountered during the deprotection of S-acetyl-PEG4-NHBoc, a heterobifunctional PROTAC linker. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am attempting to deprotect the S-acetyl group, but I am observing significant disulfide bond formation. How can I prevent this?
A1: Disulfide formation is a common side reaction during S-acetyl deprotection due to the oxidation of the newly formed free thiol. To minimize this, consider the following strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Choice of Reagent: Employ milder deprotection methods that operate under neutral or slightly basic conditions. Strong bases can sometimes promote oxidation.[1][2] Methods like using 2-aminothiols (e.g., cysteamine) at pH 8 can be effective and rapid.[1][3]
-
Reducing Agents: In some cases, the addition of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can help to maintain the thiol in its reduced state.
Q2: My Boc deprotection is incomplete. What are the potential causes?
A2: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid (e.g., TFA or HCl) is too weak or the concentration is too low, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.
-
Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate, especially for longer PEG chains.
-
Solvent Issues: The chosen solvent must provide good solubility for the this compound linker.
Q3: I am observing unexpected side products after Boc deprotection. What are they and how can I avoid them?
A3: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation intermediate that is generated.
-
Susceptible Groups: Electron-rich aromatic rings (like those in tryptophan or tyrosine), thiols, and guanidines are particularly susceptible to alkylation by the t-butyl cation.
-
Use of Scavengers: To prevent this, add a "cation scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, cresol, or thiophenol, which will trap the reactive tert-butyl cation.
Q4: Can I deprotect the S-acetyl and Boc groups simultaneously?
A4: Simultaneous deprotection is generally not advisable due to the orthogonal nature of the protecting groups. The S-acetyl group is typically removed under basic or neutral conditions, while the Boc group is labile to acid. Attempting a one-pot deprotection would likely lead to a complex mixture of products and side reactions. A sequential approach is recommended, with purification after the first deprotection step.
Q5: I have an acid-sensitive ester linkage in my molecule. How can I selectively deprotect the Boc group?
A5: When other acid-labile groups are present, standard strong acid conditions for Boc deprotection can be problematic. Consider these milder alternatives:
-
Milder Acidic Conditions: Using a more dilute solution of TFA or switching to a different acid like 4M HCl in 1,4-dioxane might offer better selectivity. Reaction monitoring is crucial to stop the reaction once the Boc group is cleaved.
-
Lewis Acids: Catalytic amounts of certain Lewis acids can effectively remove the Boc group under milder conditions.
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like trifluoroethanol (TFE) or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without the need for acidic reagents.
Data Summary Tables
Table 1: Comparison of S-Acetyl Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Reaction Time | Advantages | Potential Side Reactions |
| Basic Hydrolysis | NaOH or KOH in EtOH/H₂O | Reflux | Varies | Simple, inexpensive | Harsh conditions, may not be suitable for sensitive substrates, risk of disulfide formation |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | Phosphate buffer (pH 8), rt | 24 h | Milder than strong base hydrolysis | Can be slow |
| Biomimetic (NCL-like) | Cysteamine or L-cysteine | Aqueous buffer (pH 8), rt | 30 min | Rapid, high yields, physiological conditions | Requires careful pH control |
Table 2: Comparison of Boc Deprotection Conditions
| Method | Reagent(s) | Typical Conditions | Reaction Time | Advantages | Potential Side Reactions |
| Standard Acidolysis | 20-50% TFA in DCM | 0°C to rt | 1-2 hours | Fast and effective for many substrates | Alkylation by t-butyl cation, cleavage of other acid-sensitive groups |
| Milder Acidolysis | 4M HCl in 1,4-dioxane | rt | < 30 minutes | Often provides cleaner reaction, product may precipitate as HCl salt | Still acidic, may affect highly sensitive groups |
| Thermal Deprotection | Heat in TFE or MeOH | 120-240°C | 30 min | Avoids acidic reagents entirely | Requires high temperatures, not suitable for thermally labile molecules |
Experimental Protocols
Protocol 1: S-Acetyl Deprotection using Cysteamine
This method is advantageous for its mild conditions and rapid reaction time.
-
Dissolve the this compound compound in methanol (MeOH).
-
In a separate flask, prepare an aqueous buffer at pH 8.
-
Under an inert atmosphere (e.g., nitrogen), add the substrate solution to the pH 8 buffer (a common ratio is 1:9 v/v MeOH:buffer).
-
Add 2 equivalents of cysteamine.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, proceed with a standard aqueous workup and product purification, typically by column chromatography.
Protocol 2: Standard Boc Deprotection using TFA in DCM with a Scavenger
This protocol is suitable for most substrates that are not highly acid-sensitive.
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Diagrams
Caption: Sequential deprotection workflow for this compound.
Caption: Key side reactions during S-acetyl and Boc deprotection.
References
Strategies to minimize aggregation of PEGylated PROTACs
Welcome to the Technical Support Center for PEGylated PROTACs. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize aggregation and ensure the stability of your molecules during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of PEGylated PROTAC aggregation?
Aggregation of PEGylated PROTACs is a multifaceted issue stemming from their complex structure. Key causes include:
-
Inherent Physicochemical Properties: PROTACs are often large molecules that fall "beyond the Rule of 5," leading to low aqueous solubility.[1][2][3] The hydrophobic nature of the warhead and E3 ligase binder can promote self-association.
-
Linker Characteristics: While PEG linkers generally enhance solubility, their length and flexibility are critical.[4][5] An improperly optimized linker may not sufficiently shield the hydrophobic regions or could allow for intermolecular interactions that lead to aggregation.
-
Environmental Stress: Proteins and complex molecules are sensitive to their environment. Factors that can induce aggregation include:
-
Suboptimal pH or Ionic Strength: Moving away from the pH of maximum solubility can lead to aggregation.
-
Temperature Fluctuations: Both elevated temperatures and repeated freeze-thaw cycles can denature the molecule, exposing hydrophobic patches and causing aggregation.
-
Mechanical Stress: Agitation or shearing can introduce air bubbles, creating interfaces where molecules can unfold and aggregate.
-
-
High Concentration: At high concentrations, the likelihood of intermolecular interactions and the formation of aggregates increases, which can also lead to the "hook effect" where the formation of non-productive binary complexes reduces efficacy.
Q2: Why is it critical to prevent PROTAC aggregation?
Preventing aggregation is crucial for several reasons impacting therapeutic success and experimental reliability:
-
Reduced Efficacy: Aggregates generally have reduced or no biological activity. Their formation lowers the concentration of active, monomeric PROTAC, potentially diminishing the desired protein degradation effect.
-
Safety and Immunogenicity: Aggregated biomolecules can be recognized as foreign entities by the immune system, potentially inducing adverse immune responses in patients.
-
Manufacturing and Handling Issues: In a manufacturing setting, aggregates can clog filtration membranes and chromatography columns, complicating purification and formulation processes.
-
Inaccurate Experimental Results: In a research context, aggregation can lead to inconsistent and unreliable data in cellular and biophysical assays.
Troubleshooting Guide: Observed Aggregation or Precipitation
If you observe turbidity, precipitation, or receive high polydispersity readings from analytical instruments, use this guide to identify the cause and find a solution.
Problem: My PEGylated PROTAC solution is cloudy or has visible precipitates.
This indicates the formation of insoluble aggregates. Follow these steps to troubleshoot the issue, starting with the simplest and most immediate adjustments.
Step 1: Optimize Handling and Storage Conditions
Improper handling is a frequent cause of aggregation. Ensure you are following best practices.
-
Are you using the optimal storage buffer?
-
Recommendation: Store the PROTAC in a validated, buffered solution at the optimal pH. For long-term storage, consider adding cryoprotectants like glycerol or ethylene glycol and storing at -20°C or -80°C.
-
-
Are you subjecting the sample to multiple freeze-thaw cycles?
-
Recommendation: Aliquot the PROTAC solution into single-use volumes before freezing to avoid repeated temperature fluctuations that can destabilize the molecule.
-
-
Is the protein concentration too high?
-
Recommendation: Dilute protein solutions (<1 mg/ml) can be more prone to loss from binding to the storage vessel, but very high concentrations increase aggregation risk. If working with high concentrations is necessary, optimization of formulation excipients is critical. Consider adding a carrier protein like BSA for very dilute solutions.
-
Step 2: Incorporate Stabilizing Excipients into Your Formulation
If handling and storage are optimized, the formulation itself may require stabilizing agents to prevent aggregation.
-
What excipients can I add to my buffer?
-
Recommendation: Systematically screen different categories of excipients to find the optimal combination for your specific PROTAC. Common stabilizers include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act via "preferential exclusion," stabilizing the native protein structure.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation by interacting with protein side chains and minimizing protein-protein interactions.
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation at air-liquid or container-liquid interfaces.
-
-
The following table summarizes common excipients and their typical working concentrations.
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases thermodynamic stability. |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Suppresses aggregation, can improve solubility. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevents surface-induced adsorption and aggregation. |
| Buffers | Phosphate, Tris, Histidine | 20-50 mM | Maintain optimal pH to ensure protein stability. |
Step 3: Evaluate and Optimize the PEG Linker
The linker itself is a key component that dictates the physicochemical properties of the PROTAC.
-
Could the PEG linker be contributing to aggregation?
-
Recommendation: The linker's length and composition must be empirically optimized.
-
Too Short: A short linker may not adequately space the two ligands, leading to steric hindrance and potentially exposing hydrophobic surfaces.
-
Too Long: An excessively long and flexible linker might not sufficiently pre-organize the molecule for effective ternary complex formation and could lead to non-productive binding or aggregation.
-
Composition: While PEG linkers are hydrophilic, incorporating other elements like alkyl chains or rigid moieties can balance properties like cell permeability and solubility. Consider synthesizing a small library of PROTACs with varying linker lengths and compositions to identify the most stable construct.
-
-
The diagram below illustrates a logical workflow for troubleshooting aggregation issues.
Caption: A troubleshooting workflow for addressing PEGylated PROTAC aggregation.
Key Experimental Protocols
Proper analysis is key to understanding and solving aggregation issues. Below are protocols for essential analytical techniques.
Protocol 1: Analysis of Aggregation by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in solution and detect the presence of high-molecular-weight aggregates.
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC sample in the desired buffer at a concentration of 0.1-1.0 mg/mL.
-
Filter the buffer using a 0.22 µm syringe filter to remove any dust or external particulates.
-
Centrifuge the final PROTAC solution at >10,000 x g for 5-10 minutes to pellet large, pre-existing aggregates.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature, typically 25°C.
-
-
Measurement:
-
Carefully transfer at least 20 µL of the supernatant from the prepared sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate thermally for 2-5 minutes before initiating the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution data. A monodisperse, non-aggregated sample will show a single, narrow peak.
-
The presence of larger species (e.g., >100 nm) or a high Polydispersity Index (PDI > 0.3) indicates aggregation.
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric PROTAC from soluble aggregates and fragments based on hydrodynamic radius.
Methodology:
-
System Preparation:
-
Select an SEC column with a fractionation range appropriate for the expected size of your PROTAC monomer and potential aggregates.
-
Equilibrate the SEC-HPLC system with a filtered and degassed mobile phase (typically the formulation buffer) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the PROTAC sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Elution:
-
Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates, having a larger size, will elute earlier than the monomeric species.
-
Integrate the area under each peak to calculate the relative percentage of high-molecular-weight species (aggregates), monomer, and low-molecular-weight species (fragments).
-
The diagram below shows a typical workflow for analyzing PROTAC aggregation.
Caption: Experimental workflow for the characterization of PROTAC aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
Technical Support Center: Purification of S-acetyl-PEG4-NHBoc Derived PROTACs
This guide provides detailed troubleshooting advice and protocols for researchers working on the purification of S-acetyl-PEG4-NHBoc derived PROTACs. These molecules, characterized by a flexible PEG linker and acid-labile Boc and base-sensitive S-acetyl functional groups, present unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for my crude this compound PROTAC reaction mixture?
A recommended strategy is a two-step purification process. Start with flash column chromatography on silica gel to remove major impurities and unreacted starting materials. Due to the polar nature of the PEG4 linker, you will likely need a relatively polar mobile phase. For final polishing to achieve high purity (>95%), preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1][2]
Q2: My PROTAC yield is very low after silica gel chromatography, and I see a new, more polar spot on my TLC analysis. What is happening?
This is a classic sign of unintended deprotection of the NHBoc group. Standard silica gel is slightly acidic and can cleave the acid-labile Boc protecting group, resulting in a free amine.[3][4] This newly formed amine is significantly more polar and may either streak or remain at the baseline of your TLC, leading to apparent yield loss.
To prevent Boc deprotection on silica gel:
-
Use a basic modifier: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase to neutralize the acidic sites on the silica.
-
Use neutralized silica gel: Commercial deactivated or neutralized silica gel is available.
-
Avoid chlorinated solvents with methanol: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can be exacerbated when mixed with methanol, leading to Boc cleavage.[5]
Q3: My PROTAC streaks badly on the silica column, resulting in poor separation. How can I improve the peak shape?
Streaking is common for polar, "greasy" molecules like PROTACs. It often indicates strong, undesirable interactions with the stationary phase or poor solubility in the mobile phase.
Solutions to improve peak shape:
-
Optimize the Mobile Phase: For normal-phase, increase the polarity. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common starting point.
-
Dry Loading: Avoid liquid-loading your sample if it has poor solubility in the initial mobile phase. Instead, pre-adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of your column.
-
Switch to Reversed-Phase: If streaking persists, the molecule is likely better suited for reversed-phase chromatography, which is designed for polar compounds.
Q4: What are the recommended conditions for purifying my PROTAC using preparative RP-HPLC?
RP-HPLC is ideal for achieving high purity. The S-acetyl group is generally stable under the acidic conditions typically used.
Recommended RP-HPLC Conditions:
-
Column: A C18 stationary phase is the most common choice.
-
Mobile Phase A: Water with an acidic modifier (0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN) with the same acidic modifier.
-
Gradient: A shallow gradient, for example, from 30% to 70% ACN in water over 20-30 minutes, is a good starting point. Monitor the separation with a UV detector, typically at 254 nm.
Q5: I'm observing multiple peaks or broad peaks in my LC-MS analysis even after purification. What could be the cause?
Multiple or broad peaks for a PROTAC can be perplexing. Potential causes include:
-
Rotational Isomers (Rotamers): The multiple amide bonds and flexible linkers in PROTACs can lead to the existence of multiple conformers that are stable on the chromatography timescale, resulting in peak broadening or splitting. Running the analysis at an elevated temperature (e.g., 40-60°C) can sometimes coalesce these peaks.
-
Product Degradation: As mentioned, loss of the Boc group is a common issue. The S-acetyl group could also be susceptible to cleavage if exposed to basic conditions.
-
Presence of Diastereomers: If any chiral centers are present in your molecule, you may have diastereomers that can be separated by chromatography.
Q6: How can I confirm the stability of the S-acetyl and NHBoc groups during my purification process?
The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze a small aliquot of your crude mixture before purification and compare it with the purified fractions. Confirm that the major peak in your purified sample corresponds to the correct molecular weight of the fully intact this compound PROTAC.
Purification Workflow and Logic
The following diagrams illustrate a general purification workflow and a troubleshooting decision tree for common issues.
Caption: A typical experimental workflow for purifying PROTACs.
Caption: A logical guide for troubleshooting low PROTAC recovery.
Comparison of Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Advantages for this compound PROTACs | Potential Pitfalls & Troubleshooting |
| Normal-Phase Flash | Silica Gel | Hexane/EtOAc, DCM/MeOH | Good for removing non-polar impurities; high loading capacity. | Boc deprotection by acidic silica; streaking due to high polarity. Add 1% TEA to eluent; use dry loading. |
| Reversed-Phase HPLC | C18-bonded Silica | Water/Acetonitrile (+0.1% TFA or Formic Acid) | Excellent resolution for polar molecules; ideal for high-purity polishing. Boc and S-acetyl groups are stable. | Lower loading capacity than flash; TFA can be difficult to remove (requires lyophilization). |
| HILIC | Amine- or Diol-bonded Silica | High % Acetonitrile with aqueous buffer | Good retention for very polar compounds that elute early in reversed-phase. | Requires careful method development; potential for salt precipitation. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (with Base Modifier)
This protocol is designed for the initial cleanup of a crude PROTAC mixture, with precautions to prevent Boc deprotection.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of DCM or Ethyl Acetate).
-
Add 2-3 times the mass of silica gel (e.g., 200-300 mg) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
Select an appropriately sized silica gel column for your sample amount.
-
Pack the column using your initial, low-polarity mobile phase (e.g., 100% Dichloromethane + 1% Triethylamine).
-
Equilibrate the column by passing 3-5 column volumes of this mobile phase through it.
-
-
Sample Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the equilibrated column bed.
-
Begin elution with the initial mobile phase.
-
Gradually increase the percentage of the more polar solvent (e.g., Methanol + 1% Triethylamine). A typical gradient might be from 0% to 10% MeOH in DCM.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to fully remove it.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the final polishing step to achieve >95% purity.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water + 0.1% TFA.
-
Solvent B: HPLC-grade acetonitrile + 0.1% TFA.
-
Degas both solvents thoroughly by sparging with helium or sonicating under vacuum.
-
-
Sample Preparation:
-
Dissolve the partially purified PROTAC from the flash column step in a minimal amount of a solvent like DMSO, DMF, or Acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration and Elution:
-
Install a preparative C18 column and equilibrate it with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Inject the filtered sample.
-
Run a linear gradient to elute the compound. A scouting gradient might be 5% to 95% B over 20 minutes. An optimized gradient will be shallower and focused around the elution point of your compound (e.g., 30% to 60% B over 30 minutes).
-
Monitor the elution using a UV detector.
-
-
Fraction Collection and Product Recovery:
-
Collect fractions corresponding to the main product peak.
-
Confirm the identity and purity of the fractions using analytical LC-MS.
-
Combine the pure fractions, freeze the solution, and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a TFA salt.
-
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Validation & Comparative
The Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide with a Focus on S-acetyl-PEG4-NHBoc Analogues
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a key determinant of PROTAC efficacy. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of a representative PEG4 linker, analogous to S-acetyl-PEG4-NHBoc, against other PEG linkers of varying lengths, supported by experimental data from published studies.
The core function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The length and flexibility of the PEG linker are crucial for optimizing the spatial arrangement of this complex. An improperly sized linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing the degradation efficiency.
Quantitative Comparison of PEG Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize experimental data from studies comparing PROTACs with different PEG linker lengths for various protein targets.
Case Study 1: Bromodomain-containing protein 4 (BRD4) Degradation
In a representative study, a series of PROTACs were synthesized to target BRD4, utilizing the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 150 | 85 |
| PEG4 | 50 | >95 |
| PEG5 | 80 | >95 |
| PEG6 | 200 | 90 |
Data is representative of trends observed in PROTAC literature.
The data clearly indicates that a PEG4 linker provided the optimal length for BRD4 degradation in this context, exhibiting the lowest DC50 and a high Dmax. This suggests that the PEG4 linker optimally spaces the JQ1 and VHL ligands for the formation of a productive ternary complex.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
In another study focusing on BTK degradation, researchers found that longer PEG linkers were more effective. PROTACs with four or more PEG units demonstrated better binding affinity and degradation.
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG2 | >1000 | <20 |
| PEG3 | 500 | 50 |
| PEG4 | 100 | 85 |
| PEG5 | 80 | 90 |
Data is representative of trends observed in PROTAC literature.[1]
This case highlights that the optimal linker length is target-dependent, with longer PEG chains being more favorable for BTK degradation compared to BRD4.
The Role of S-acetyl and NHBoc Functional Groups
-
S-acetyl group: The thioacetate (S-acetyl) group is a common protecting group for thiols. In the context of PROTAC synthesis, it can be deprotected to reveal a reactive thiol group, which can then be used for conjugation to a warhead or an E3 ligase ligand via a thioether linkage. This provides a stable and efficient way to assemble the final PROTAC molecule.
-
NHBoc group: The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The NHBoc moiety on the PEG linker allows for controlled, stepwise synthesis of the PROTAC. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC, typically through an amide bond formation.
The presence of these protecting groups on the this compound linker makes it a versatile building block for the modular synthesis of PROTACs, allowing for the precise and controlled assembly of the final heterobifunctional molecule.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay is used to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western Blotting protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the target protein and its ubiquitinated forms.
-
-
Western Blotting for Ubiquitin:
-
Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody.
-
An increase in the high-molecular-weight smear, indicative of polyubiquitination, in the PROTAC-treated samples confirms the mechanism of action.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A simplified workflow for Western Blot analysis.
Caption: Logical relationship of PEG linker properties to PROTAC efficacy.
Conclusion
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system. As demonstrated by the presented case studies, a PEG4 linker can be highly effective for certain targets like BRD4, while other targets may require shorter or longer linkers for optimal degradation. Linkers such as this compound provide the necessary chemical handles for the efficient and modular synthesis of PROTAC libraries, which is essential for the systematic exploration of linker length and composition. By employing rigorous experimental protocols, researchers can effectively dissect the structure-activity relationship of the linker and advance the development of potent and selective protein degraders.
References
A Head-to-Head Battle: S-acetyl-PEG4-NHBoc vs. Alkyl Linkers for PROTAC Development
For researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides a comprehensive comparison of S-acetyl-PEG4-NHBoc, a flexible and hydrophilic PEG-based linker, against traditional alkyl linkers, offering insights into their respective impacts on PROTAC performance.
The linker in a PROTAC, though often perceived as a simple spacer, profoundly influences a molecule's efficacy, selectivity, and pharmacokinetic properties. It is the crucial bridge that connects the target protein-binding ligand to the E3 ligase-recruiting ligand, and its composition dictates the geometry and stability of the ternary complex—the cornerstone of PROTAC-mediated protein degradation.[1] This comparison will delve into the key performance differences between this compound and alkyl linkers, supported by experimental data and detailed methodologies, to empower rational PROTAC design.
At a Glance: Key Differences
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain | Hydrocarbon chain |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility.[2] | Generally more hydrophobic, which can decrease aqueous solubility.[2] |
| Cell Permeability | Can adopt folded conformations that may shield polar surfaces and improve permeability.[3] | Can enhance permeability due to increased lipophilicity, but this is not always the case.[4] |
| Ternary Complex Formation | Flexibility can aid in achieving a productive conformation. | Flexibility allows for conformational adjustments. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally considered metabolically stable. |
| Synthesis | Readily available with functional groups for straightforward conjugation. | Synthetically accessible and easily modified for length. |
Quantitative Performance Comparison
The following tables summarize key performance metrics for PROTACs incorporating PEG-based and alkyl linkers. It is important to note that a direct, one-to-one comparison in a single PROTAC system is often not available in the literature. Therefore, the data presented is a compilation from various studies, with the specific PROTAC system detailed for context.
Table 1: Degradation Efficacy (DC50 and Dmax)
DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
| Target Protein | E3 Ligase | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Unspecified | Unspecified | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Unspecified | Unspecified | Alkyl/Ether | 21 | 3 | 96 | |
| CRBN | VHL | Unspecified | Unspecified | Alkyl | 9 | Concentration-dependent decrease | - | |
| CRBN | VHL | Unspecified | Unspecified | PEG | 3 PEG units | Weak degradation | - | |
| HDAC1/3 | VHL | Benzamide | Unspecified | Unspecified | Unspecified | 910 (HDAC1), 640 (HDAC3) | >50 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental systems.
Table 2: Cell Permeability
Cell permeability is a crucial factor for PROTAC efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.
| PROTAC System | Linker Type | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| VH032-based PROTAC (Compound 17) | Alkyl | 0.002 | |
| VH032-based PROTAC (Compound 15) | 1-unit PEG | 0.005 | |
| BET Degrader (MZ1 analog) | Amide | 0.01 - 0.1 | |
| BET Degrader (ARV-771 analog) | Amide | 0.2 - 0.3 |
This data suggests that in some contexts, a PEG linker can lead to slightly higher permeability than an alkyl linker, potentially due to conformational folding that shields polar groups.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is used to determine the DC50 and Dmax values of a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE.
5. Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound.
1. Plate Preparation:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Compound Preparation:
-
Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS).
3. Assay Procedure:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Add fresh buffer to the acceptor wells of a 96-well receiver plate.
-
Place the filter plate on top of the receiver plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
4. Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Permeability Calculation:
-
The effective permeability (Pe) is calculated using the following equation:
where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for Western Blot analysis of PROTAC efficacy.
References
The Optimal Spacer: A Comparative Guide to PEG3, PEG4, and PEG5 Linkers in Drug Development
In the intricate landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their ability to modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides a detailed comparison of short-chain PEG linkers—specifically PEG3, PEG4, and PEG5—to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their application.
The length of the PEG linker, even by a single ethylene glycol unit, can significantly influence a drug's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index. While longer PEG chains are known to enhance solubility and extend circulation half-life, they can also introduce steric hindrance or reduce in vitro potency.[1] Conversely, shorter PEG linkers are often favored for maintaining high potency, but a careful balance must be struck to confer sufficient hydrophilicity and avoid aggregation, especially when dealing with hydrophobic payloads.[2] This comparison focuses on the subtle yet impactful differences between PEG3, PEG4, and PEG5 linkers.
Comparative Performance Data
While direct head-to-head studies for PEG3, PEG4, and PEG5 linkers are not always available in published literature, the following tables summarize expected performance based on established trends and available data for short-chain PEG linkers. The data illustrates how incremental changes in PEG length can affect key parameters in ADC and PROTAC design.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Parameter | PEG3 Linker | PEG4 Linker | PEG5 Linker | Rationale |
| Hydrophilicity | Moderate | Good | High | Each additional ethylene glycol unit increases the linker's affinity for water, enhancing the overall solubility of the ADC. |
| In Vitro Potency (IC50) | High (low nM range) | High (low nM range) | Potentially slightly reduced | Shorter linkers generally lead to efficient payload delivery and high potency. Longer chains may slightly hinder cellular uptake or payload release.[1] |
| In Vivo Half-Life | Moderately extended | Extended | Further extended | Longer PEG chains increase the hydrodynamic radius of the ADC, reducing renal clearance and prolonging circulation time. |
| Drug-to-Antibody Ratio (DAR) | Generally allows for high and consistent DAR | Generally allows for high and consistent DAR | May sometimes lead to slightly lower DAR | The hydrophilic nature of PEG reduces aggregation, facilitating efficient conjugation. However, very long chains can introduce steric hindrance.[1] |
| Aggregation Propensity | Low | Very Low | Very Low | Increased hydrophilicity effectively shields the hydrophobic payload, preventing intermolecular interactions that lead to aggregation. |
Table 2: Influence of PEG Linker Length on PROTAC Performance
| Parameter | PEG3 Linker | PEG4 Linker | PEG5 Linker | Rationale |
| Cell Permeability | Potentially higher | Moderate | Potentially lower | Shorter, more rigid linkers can sometimes favor the adoption of conformations that shield polar surface area, enhancing passive diffusion across cell membranes.[3] |
| Ternary Complex Formation | May be optimal for some target/E3 pairs | May be optimal for other target/E3 pairs | May be necessary for targets with deep binding pockets | The linker must be of an optimal length to facilitate a stable and productive ternary complex. This is highly dependent on the specific target protein and E3 ligase. |
| Degradation Efficiency (DC50) | Highly dependent on ternary complex stability | Highly dependent on ternary complex stability | Highly dependent on ternary complex stability | The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. |
| Aqueous Solubility | Good | Very Good | Excellent | The inherent hydrophilicity of the PEG chain improves the solubility of the entire PROTAC molecule. |
Key Advantages of a PEG4 Linker
While the optimal PEG linker length is context-dependent, a PEG4 linker often represents a favorable balance of properties for many applications. It provides a significant enhancement in hydrophilicity over a PEG3 linker, which can be crucial for preventing aggregation of highly hydrophobic payloads, without the potential for a slight reduction in in vitro potency that may be observed with a PEG5 linker.
For PROTACs, the additional flexibility and length of a PEG4 over a PEG3 linker may be beneficial for achieving a more stable ternary complex, while still maintaining good cell permeability. Ultimately, the choice between PEG3, PEG4, and PEG5 necessitates empirical evaluation for each specific application to achieve the desired therapeutic window.
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linkers on a target cancer cell line.
Methodology:
-
Cell Culture: Culture the target cancer cells in the recommended medium and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with PEG3, PEG4, and PEG5 linkers. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Pharmacokinetic Study of ADCs
Objective: To evaluate the clearance and half-life of ADCs with different PEG linkers in a relevant animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with PEG3, PEG4, and PEG5 linkers to different groups of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) using appropriate software.
Protocol 3: PROTAC-Mediated Protein Degradation Assay
Objective: To measure the efficiency of PROTACs with different PEG linkers in degrading a target protein.
Methodology:
-
Cell Treatment: Treat the target cells with varying concentrations of the PROTACs with PEG3, PEG4, and PEG5 linkers for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Western Blotting or In-Cell Western: Analyze the levels of the target protein and a loading control (e.g., GAPDH) by Western blotting or an In-Cell Western assay.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for ADC evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ADC evaluation.
References
A Comparative Guide to PROTAC® Linker Technology: A Case Study of Flexible vs. Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comparative analysis of two pioneering PROTACs, dBET1 and Bavdegalutamide (ARV-110), which utilize fundamentally different linker strategies—a flexible polyethylene glycol (PEG)-based linker versus a constrained, rigid piperidine-piperazine linker, respectively. While the initial search focused on the specific building block S-acetyl-PEG4-NHBoc, a common reagent for introducing flexible PEG linkers, this guide broadens the scope to compare the resulting linker types in successful PROTACs, offering valuable insights for rational degrader design.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein copies.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Case Study 1: dBET1 - The Flexible Linker Approach
dBET1 is a first-generation PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression. It was developed by conjugating the BET inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ligase using a flexible linker.[1][2][3] This flexible chain is crucial for establishing productive protein-protein interactions within the ternary complex.
Target Protein Signaling Pathway: BRD4 and Gene Transcription
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key genes, including the oncogene MYC. By degrading BRD4, dBET1 effectively downregulates MYC expression, leading to reduced cell proliferation and tumor growth.[2]
Caption: Simplified BRD4 signaling pathway and the intervention point of dBET1.
Case Study 2: Bavdegalutamide (ARV-110) - The Rigid Linker Advantage
Bavdegalutamide (ARV-110) is a clinically advanced, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[4] Unlike dBET1, ARV-110 incorporates a short and rigid piperidine-piperazine linker. This constrained design is thought to improve cell permeability and oral bioavailability, contributing to its clinical success. ARV-110 also recruits the CRBN E3 ligase.
Performance Comparison: dBET1 vs. ARV-110
The choice of linker significantly impacts the degradation efficiency and drug-like properties of a PROTAC. The following table summarizes the key performance metrics for dBET1 and ARV-110.
| Parameter | dBET1 | Bavdegalutamide (ARV-110) | Reference |
| Target Protein | BRD4 (BET Family) | Androgen Receptor (AR) | |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | |
| Linker Type | Flexible (PEG-based) | Rigid (Piperidine-piperazine) | |
| Degradation Potency (DC₅₀) | ~100 nM (for BRD4) | ~1 nM | |
| Maximum Degradation (Dₘₐₓ) | >85% | >90% | |
| Key Feature | Foundational tool compound | Orally bioavailable, clinical candidate |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values can vary based on the cell line and experimental conditions.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and standardized experimental methods. The most common technique for quantifying protein degradation is Western Blotting.
General Protocol for Western Blot Analysis of PROTAC-Induced Degradation
This protocol provides a framework for assessing the degradation of a target protein (e.g., AR or BRD4) in cell culture.
-
Cell Culture and Treatment:
-
Culture appropriate cancer cells (e.g., VCaP for ARV-110, MV4;11 for dBET1) to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4 to 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (AR or BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify band intensity. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle-treated control.
-
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion: The Critical Role of the Linker
The comparison between dBET1 and ARV-110 highlights a key principle in PROTAC design: there is no one-size-fits-all linker solution.
-
Flexible Linkers , often incorporating PEG motifs, provide conformational freedom that can be crucial for enabling the formation of a stable and productive ternary complex. They are synthetically accessible and have been instrumental in developing potent tool compounds like dBET1.
-
Rigid Linkers , as exemplified by ARV-110, can offer significant advantages in optimizing pharmacokinetic properties. By reducing the number of rotatable bonds and shielding polar surface area, rigid linkers can improve cell permeability and oral bioavailability, paving the way for clinical translation.
The choice of linker is a critical determinant of PROTAC success, influencing everything from degradation potency to drug-like properties. Future PROTAC design will continue to rely on the empirical testing of diverse linker libraries, balancing the need for flexibility in ternary complex formation with the demand for rigidity to achieve favorable pharmacokinetics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Degradation Assays for PROTACs with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) are pivotal in the advancement of targeted protein degradation. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][] This guide provides a comparative analysis of in vitro degradation assays for PROTACs featuring different linkers, supported by experimental data and detailed protocols to aid in the rational design of potent and selective protein degraders.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system (UPS) to eliminate proteins of interest.[1][3] The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Impact of Linker Composition and Length on Degradation Efficacy
The efficacy of a PROTAC is typically evaluated by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The linker plays a crucial role in optimizing these parameters.
Linker Types
-
Alkyl Chains: These flexible linkers are synthetically accessible but their hydrophobicity can negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: More hydrophilic than alkyl chains, PEG linkers can enhance solubility and cell permeability. Approximately 54% of reported PROTACs utilize PEG linkers.
-
Rigid Linkers: Incorporating cyclic structures like piperazine or piperidine, these linkers introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
-
Clickable Linkers: Synthesized using "click chemistry," these linkers allow for the modular and efficient assembly of PROTAC libraries. The resulting triazole ring is metabolically stable.
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths on the degradation of specific target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | Degradation Efficacy |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Table 3: Impact of Linker Flexibility on Degradation
| Linker Type | Parent PROTAC | Degradation |
| Flexible (PEG) | 54 | Exhibited degradation |
| Rigid (Disubstituted) | - | No degradation |
Experimental Protocols for In Vitro Degradation Assays
A systematic evaluation of PROTAC efficacy involves a series of well-defined in vitro assays.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency. Treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) should be used to normalize protein levels.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Various biophysical and cellular assays can be employed to confirm and characterize this complex.
In Vitro Pull-down Assay:
This assay provides a straightforward method to assess the formation of the E3 ligase:PROTAC:substrate ternary complex in vitro.
Protocol:
-
Protein Purification: Purify the E3 ubiquitin ligase and the target protein.
-
Complex Formation: Incubate the purified E3 ligase with the PROTAC molecule.
-
Pull-down: Add the purified target protein to the mixture and perform a pull-down of the E3 ligase using appropriate affinity beads.
-
Analysis: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of the target protein to confirm the formation of the ternary complex.
Fluorescence Polarization (FP) Assay:
FP assays are a powerful tool for determining the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as characterizing the ternary complex formation. This method measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.
Ubiquitination Assays
These assays confirm that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
In Vitro Ubiquitination Assay:
This cell-free assay directly measures the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC of interest to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting, using an antibody specific for ubiquitin or the target protein. An increase in high-molecular-weight species of the target protein indicates polyubiquitination.
Conclusion
The in vitro evaluation of PROTACs with different linkers is a critical step in the development of effective targeted protein degraders. The length, composition, and rigidity of the linker profoundly impact the potency and efficacy of the PROTAC molecule. A systematic approach, employing a combination of protein degradation quantification, ternary complex analysis, and ubiquitination assays, is essential for a comprehensive understanding of structure-activity relationships. The protocols and comparative data presented in this guide offer a framework for researchers to rationally design and optimize PROTACs with improved therapeutic potential. While general trends are emerging, the optimal linker design often remains an empirically determined parameter for each specific target and E3 ligase pair.
References
The Linker's Crucial Role: A Head-to-Head Comparison of PROTACs with Varying Linker Lengths
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths, supported by experimental data and detailed protocols. Understanding the critical role of the linker is paramount in the rational design of potent and selective protein degraders.
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][] The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5] The linker, far from being a passive spacer, plays a pivotal role in this process, with its length being a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
An optimal linker length is crucial for facilitating favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to unproductive binding conformations and reduced degradation efficiency. This guide delves into the impact of linker length on PROTAC performance through case studies and detailed experimental data.
Data Presentation: Quantitative Comparison of PROTAC Performance
The following tables summarize experimental data from studies on PROTACs targeting Estrogen Receptor-α (ER-α) and p38α Mitogen-Activated Protein Kinase, highlighting the impact of linker length on degradation efficiency.
Table 1: Comparison of ER-α Degradation by PROTACs with Varying Linker Lengths
| PROTAC Compound | Linker Length (atoms) | ER-α Degradation Efficacy | Notes |
| 9 | 9 | Less Effective | Shows some degradation at higher concentrations. |
| 12 | 12 | Effective | Demonstrates good degradation, but less potent than the 16-atom linker PROTAC. |
| 13 | 16 | Most Effective | Shows superior and stable ER degradation, especially over extended time periods. |
| 19 | 19 | Less Effective | Degradation efficiency decreases with longer linker lengths. |
| 21 | 21 | Least Effective | Significantly reduced degradation compared to shorter linkers. |
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | p38α Degradation in BBL358 cells | p38α Degradation in T47D cells |
| < 15 atoms | < 15 | Poor degradation | Poor degradation |
| 15-17 atoms | 15-17 | Optimal degradation | Optimal degradation |
| 20 atoms | 20 | Efficient degradation | Less efficient degradation |
Table 3: Cell Viability in MCF7 Cells Treated with ER-α PROTACs
| Treatment | IC50 Value | Correlation with Degradation |
| PROTAC 13 (16-atom linker) | Similar to Tamoxifen | High ER degradation activity correlated with potent inhibition of cell proliferation. |
| Other PROTACs | Varied | A direct correlation was observed between the PROTAC's ability to degrade ER and its cytotoxic activity. |
Mandatory Visualization
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for Protein Degradation Analysis
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
MTS Assay for Cell Viability
Objective: To determine the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specific duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The length of the linker is a critical parameter in the design of effective PROTACs. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target protein and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders. The careful and rational design of the linker is a key step towards unlocking the full therapeutic potential of PROTAC technology.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for S-acetyl-PEG4-NHBoc
For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While S-acetyl-PEG4-NHBoc is a widely used hydrophilic and flexible linker, the quest for enhanced efficacy, improved pharmacokinetic properties, and novel functionalities has led to the exploration of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual workflows to inform rational PROTAC design.
The choice of linker profoundly influences a PROTAC's ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, ultimately dictating its degradation efficiency.[1] Furthermore, the linker's physicochemical properties are key to overcoming challenges such as poor cell permeability and limited oral bioavailability, which are common hurdles for these "beyond Rule of 5" molecules.
The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
References
The Rigidity Riddle: A Comparative Guide to Linker Impact on PROTAC Performance
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a molecular puzzle. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data, to illuminate the impact of linker rigidity on PROTAC efficacy, selectivity, and overall performance.
The linker is far more than a simple tether; it is a key determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex—the crucial assembly of the target protein, PROTAC, and E3 ligase.[1] An ideal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, thereby compromising degradation efficiency.[1]
PROTAC linkers are broadly classified into two main categories: flexible and rigid. Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][2] In contrast, rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. The choice between a flexible and a rigid linker can dramatically alter a PROTAC's properties, from its degradation potency to its pharmacokinetic profile.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values are indicative of a more potent and efficacious PROTAC. The following tables summarize experimental data from various studies, highlighting the influence of linker rigidity on these critical parameters.
| Target Protein | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation at 3 µM | - | |
| Rigid | Disubstituted phenyl rings (PROTACs 55-57) | No activity | - | ||
| Androgen Receptor (AR) | Rigid | Pyridine/di-piperidine motif (ARD-69) | < 1 | - | |
| Tank-binding kinase 1 (TBK1) | Flexible (Alkyl/Ether) | < 12 atoms | No degradation | - | |
| Flexible (Alkyl/Ether) | 12 - 29 atoms | Submicromolar | - | ||
| Flexible (Alkyl/Ether) | 21 atoms | 3 | 96 | ||
| Flexible (Alkyl/Ether) | 29 atoms | 292 | 76 | ||
| IRAK4 | Flexible (Aliphatic alkyl) | - | - | - | |
| Rigid | Spirocyclic pyridine scaffolds | Doubled degradation activity (DC50) | - | ||
| CRBN | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | - | |
| Flexible (PEG) | Three PEG units | Weak degradation | - |
The Balancing Act: Flexibility vs. Rigidity
The data suggests a nuanced relationship between linker rigidity and PROTAC performance, where the optimal design is highly dependent on the specific target and E3 ligase pair.
Flexible linkers , such as PEG and alkyl chains, offer the advantage of synthetic accessibility and the ability to readily modulate linker length. Their conformational freedom can be crucial in the initial stages of PROTAC design, allowing the molecule to adopt a productive conformation for ternary complex formation. However, this flexibility can also come at an entropic cost, potentially leading to less stable ternary complexes. Furthermore, highly flexible linkers can be more susceptible to metabolic degradation.
Rigid linkers , by imposing conformational constraints, can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation. This pre-organization can enhance the stability of the ternary complex. The incorporation of rigid moieties like piperazine or piperidine can also improve a PROTAC's physicochemical properties, such as aqueous solubility and metabolic stability, and may even enhance cell permeability. However, excessive rigidity can be detrimental, hindering the necessary conformational adjustments required for productive ternary complex formation if the geometry is not optimal.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams, generated using Graphviz, depict key aspects of PROTAC function and experimental design.
References
A Comparative Guide to the Pharmacokinetic Properties of PROTACs with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy and druggability. Far from being a simple spacer, the linker's length, composition, and rigidity profoundly influence the molecule's physicochemical properties, which in turn govern its pharmacokinetics (PK) and pharmacodynamics (PD).[][2][3] Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed to enhance solubility and permeability.[4][5] Approximately 54% of reported PROTACs utilize PEG linkers, underscoring their importance in the field.
This guide provides a comparative overview of the properties conferred by PEG linkers, such as PEG4, relative to other common linker types like alkyl chains and rigid structures. It summarizes key performance characteristics, details common experimental protocols for PK/PD assessment, and visualizes the underlying biological and experimental processes.
The Role of the Linker in PROTAC Function and Pharmacokinetics
The primary role of the linker is to connect the target protein ligand and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex. This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. However, the linker's influence extends beyond this structural role:
-
Solubility and Permeability : The chemical nature of the linker significantly impacts a PROTAC's solubility and ability to cross cell membranes. Hydrophilic linkers like PEG can improve aqueous solubility, a common challenge for large PROTAC molecules. Conversely, more hydrophobic alkyl linkers may enhance cell permeability.
-
Metabolic Stability : The linker can introduce metabolically liable spots, affecting the PROTAC's half-life. While PEG linkers offer hydrophilicity, they can sometimes have reduced metabolic stability compared to more rigid or alkyl-based structures.
-
Ternary Complex Conformation : The linker's length and flexibility dictate the spatial orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination. An optimal linker length is required; a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy due to excessive flexibility.
Comparison of Common PROTAC Linker Types
While specific quantitative pharmacokinetic data is highly dependent on the entire PROTAC structure (target ligand, E3 ligand, and specific chemical entity), the following table summarizes the general properties and trade-offs associated with different linker classes.
| Feature | Alkyl Linkers | PEG Linkers (e.g., PEG4) | Rigid Linkers (e.g., Piperazine, Phenyl) |
| Primary Characteristic | Flexible and hydrophobic. | Flexible and hydrophilic. | Conformationally constrained. |
| Solubility | Generally lower aqueous solubility due to hydrophobicity. | Excellent for improving the aqueous solubility of the PROTAC molecule. | Can improve solubility compared to alkyl chains, especially with polar heterocycles. |
| Cell Permeability | Hydrophobicity can improve passive cell membrane permeability. | Can enhance permeability by balancing overall physicochemical properties. | Can improve permeability by reducing the number of rotatable bonds and polar surface area. |
| Metabolic Stability | Generally possess good chemical stability. | May have reduced metabolic stability compared to alkyl linkers. | Often designed to be metabolically stable and can reduce oxidative degradation. |
| Flexibility | High degree of conformational flexibility. | Good flexibility, tunable by the number of ethylene glycol units. | Introduces structural rigidity, limiting conformational flexibility. |
| Key Advantage | Synthetically straightforward and provides high flexibility to accommodate ternary complex formation. | Improves key drug-like properties, particularly solubility and bioavailability. | Can pre-organize the PROTAC into a bioactive conformation, enhancing potency and stability. |
| Key Disadvantage | Poor solubility can negatively impact overall PK profile. | Potential for lower metabolic stability and can be more complex to synthesize. | Excessive rigidity can compromise the adaptability needed for productive ternary complex formation. |
Diagrams of Key Pathways and Workflows
Visualizing the complex processes involved in PROTAC action and evaluation is essential for a clear understanding. The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a standard experimental workflow for pharmacokinetic and pharmacodynamic assessment.
Caption: PROTAC Mechanism of Action.
References
A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with PEG4-Linked PROTACs
For: Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its ability to form a stable ternary complex, bringing together a target Protein of Interest (POI) and an E3 ubiquitin ligase. The chemical linker connecting the POI-binding and E3-binding moieties is a crucial determinant of the geometry and stability of this complex.
This guide provides a comparative analysis of PROTACs featuring a polyethylene glycol (PEG) 4-unit linker (PEG4), a common choice in PROTAC design, against alternatives like shorter/longer PEGs and alkyl chains. We will explore how the linker's composition and length influence the structural and functional outcomes of the ternary complex, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of PROTAC Performance
The linker architecture significantly impacts key biophysical and cellular parameters. The following table summarizes data for several well-characterized bromodomain and extra-terminal (BET) protein degraders, highlighting the differences imparted by PEG and alkyl-based linkers.
| PROTAC | Target Protein | E3 Ligase | Linker Type & Length | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Ternary Complex Cooperativity (α) | Degradation Potency (DC50, nM) | Structural Info (PDB ID) |
| MZ1 | BRD4BD2 | VHL | PEG3 (12 atoms) | 15 | 66 | 17.6 | 2-20 | 5T35[1][2][3] |
| MZ2 | BRD4BD2 | VHL | PEG2 (9 atoms) | - | - | < MZ1 | > MZ1 | - |
| MZ4 | BRD4BD2 | VHL | PEG1 (6 atoms) | - | - | < MZ1 | > MZ1 | - |
| ARV-825 | BRD4 | Cereblon | PEG4 + Alkyl | 28-90 | ~3000 | - | <1 | Not Available[4][5] |
| dBET1 | BRD4 | Cereblon | Alkyl/Ether | - | - | - | 430 | Not Available |
| BTK Degrader (Cmpd 9) | BTK | Cereblon | PEG5 | - | - | ~1 (No Cooperativity) | ~10 | Not Available |
| BTK Degrader (Short Linker) | BTK | Cereblon | PEG2 | - | - | - | Ineffective | Not Available |
Note: Data is compiled from multiple sources and cell lines, which can lead to variability. Cooperativity (α) is the factor by which the affinity of one protein for the PROTAC is enhanced by the presence of the other. An α > 1 indicates positive cooperativity.
From this data, a key observation is the high cooperativity (α = 17.6) achieved with the PEG3 linker of MZ1 in forming the BRD4:MZ1:VHL complex. This positive cooperativity, driven by new protein-protein interactions induced by the PROTAC, leads to a highly stable ternary complex and potent degradation. In contrast, longer PEG linkers in a BTK degrader series showed no positive cooperativity (α ≈ 1) yet were still potent degraders, suggesting that while beneficial, high cooperativity is not universally required for efficacy. The comparison between ARV-825 (PEG-containing) and dBET1 (alkyl/ether) also highlights that linker composition, in addition to the choice of E3 ligase, dramatically impacts degradation potency.
Mandatory Visualizations
Diagrams created with Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Experimental Protocols
Accurate structural and functional analysis relies on robust experimental methodologies. Below are protocols for key techniques used to evaluate PROTAC-induced ternary complexes.
1. Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Objective: To measure the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein to calculate cooperativity (α).
-
Materials:
-
Purified POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
PROTAC compound dissolved in matched buffer (e.g., PBS with 2% DMSO).
-
ITC instrument.
-
-
Protocol:
-
Binary Titration (PROTAC into E3):
-
Load the syringe with a concentrated solution of the PROTAC (e.g., 100 µM).
-
Fill the sample cell with the E3 ligase complex (e.g., 10 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the resulting thermogram to determine the binary Kd (Kd, E3).
-
-
Ternary Titration (PROTAC into E3 + POI):
-
Prepare a sample of the E3 ligase complex (e.g., 10 µM) pre-saturated with a molar excess of the POI (e.g., 12 µM).
-
Load the syringe with the same PROTAC solution as in the binary experiment.
-
Fill the sample cell with the E3+POI mixture.
-
Perform the identical titration protocol as the binary experiment.
-
Analyze the thermogram to determine the apparent Kd in the presence of the POI (Kd, app).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = Kd, E3 / Kd, app .
-
-
2. X-ray Crystallography for Ternary Complex Structure Determination
This technique provides high-resolution atomic models of the ternary complex, revealing the precise interactions that stabilize it.
-
Objective: To solve the three-dimensional structure of the POI-PROTAC-E3 complex.
-
Materials:
-
Highly pure (>98%) and concentrated solutions of POI and E3 ligase complex.
-
PROTAC compound.
-
Crystallization screens and plates.
-
X-ray diffraction equipment (synchrotron source recommended).
-
-
Protocol:
-
Complex Formation: Mix the POI, E3 ligase, and PROTAC in a slight molar excess of the proteins to the PROTAC to ensure full saturation. A typical ratio is 1.2 (POI) : 1.2 (E3) : 1 (PROTAC).
-
Purification: Purify the formed ternary complex using size-exclusion chromatography (SEC) to remove unbound components and aggregates.
-
Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the purified complex with a variety of precipitant solutions from commercial screens. Incubate at a stable temperature (e.g., 4°C or 20°C).
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the structure using molecular replacement (if structures of individual components are known), and refine the model to yield the final atomic coordinates. The final structure can be deposited in the Protein Data Bank (PDB).
-
3. Western Blot for Cellular Degradation (DC₅₀ and Dₘₐₓ)
Western blotting is the standard method to quantify the reduction of a target protein's levels within cells after PROTAC treatment.
-
Objective: To determine the potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation) of a PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer, SDS-PAGE gels, transfer apparatus.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them on ice with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane, run the SDS-PAGE gel to separate proteins by size, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Apply the chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
The structural and functional analysis of PROTAC-mediated ternary complexes is essential for rational drug design. The linker is far more than a simple tether; it is a critical element that dictates the geometry, stability, and cooperativity of the ternary complex. While flexible linkers like PEG4 are widely used due to their favorable physicochemical properties, including enhanced solubility, the optimal linker is highly system-dependent.
The case of MZ1 demonstrates that a specific PEG linker length can induce highly cooperative protein-protein interactions, leading to potent and selective degradation. However, other systems show high efficacy even without strong cooperativity, highlighting that factors like the pre-organization of the complex and the positioning of lysine residues for ubiquitination are also paramount. Ultimately, a multi-faceted approach combining biophysical measurements, high-resolution structural studies, and cellular degradation assays is necessary to fully understand the structure-activity relationships and to guide the optimization of PROTACs for therapeutic applications.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling S-acetyl-PEG4-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of S-acetyl-PEG4-NHBoc, a PROTAC linker used in the synthesis of PROTAC molecules. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated and dispose of them properly after handling the compound.[4] |
| Eye Protection | Chemical safety goggles with side shields. | In cases of splash risk, a face shield should be worn in addition to safety goggles.[5] |
| Body Protection | A disposable, long-sleeved gown that is resistant to chemical permeation. | Gowns should be fully buttoned or secured to provide maximum coverage. Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | Generally not required if handled in a fume hood. If there is a risk of aerosolization outside of a hood, a suitable respirator may be necessary. | Always consult with your institution's environmental health and safety (EHS) office for specific respirator requirements. |
II. Step-by-Step Handling and Experimental Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Recommended storage conditions are typically at -20°C for short-term and -80°C for long-term storage to maintain stability.
Weighing and Solution Preparation:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: Use a dedicated, clean weighing vessel. Handle the solid material carefully to avoid generating dust.
-
Dissolving: Add the desired solvent to the solid. Swirl gently to dissolve. If sonication is required, ensure the container is capped.
Reaction Quenching and Work-up:
-
The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be removed with acids like trifluoroacetic acid or hydrochloric acid. Handle these reagents with extreme care under a fume hood.
-
The thioacetate group can be cleaved under basic conditions to reveal the free thiol. Be aware of the potential for malodorous thiol byproducts.
III. Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spread of the spill using appropriate absorbent materials.
-
Collect: Carefully sweep or wipe up the spilled material. For solids, avoid creating dust. Place the collected material and any contaminated items into a labeled, sealed container for hazardous waste disposal.
-
Clean: Decontaminate the spill area according to your institution's protocols.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and reaction byproducts, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a chemically resistant material and have a secure lid.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Segregate this waste stream from other incompatible waste materials.
Storage and Disposal Workflow: The following diagram illustrates the standard workflow for the disposal of this compound waste.
References
- 1. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester|MSDS [dcchemicals.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pogo.ca [pogo.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
